JNJ-47965567
Description
Properties
IUPAC Name |
N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREFXUCWSYMIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNJ-47965567: A P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological conditions. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo potency, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Core Mechanism of Action: P2X7 Receptor Antagonism
This compound functions as a high-affinity antagonist of the P2X7 receptor.[1][2][3][4] The P2X7 receptor is predominantly expressed on immune cells, such as microglia in the central nervous system (CNS), and its activation by high concentrations of extracellular ATP triggers a cascade of pro-inflammatory events.[3] this compound blocks the binding of ATP to the P2X7 receptor, thereby inhibiting channel activation and the subsequent downstream signaling that leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3]
While initially suggested to be a competitive antagonist, more recent studies indicate that this compound likely acts as a non-competitive antagonist.[5][6] This is supported by evidence showing that this compound reduces the maximal response to ATP in a concentration-dependent manner, a hallmark of non-competitive inhibition.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | System | Value | Reference |
| pKi | Human | Recombinant 1321N1 cells | 7.9 ± 0.07 | [1][4] |
| pKi | Rat | Recombinant 1321N1 cells | 8.7 | [7] |
| pIC50 (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][4][7] |
| pIC50 (IL-1β release) | Human | Monocytes | 7.5 ± 0.07 | [1][4][7] |
| pIC50 (IL-1β release) | Rat | Microglia | 7.1 ± 0.1 | [1][4][7] |
| IC50 (Ethidium+ uptake) | Murine | J774 Macrophages | 54 ± 24 nM | [5] |
| pIC50 (IL-18 release) | Human | Monocytes | 7.3 ± 0.1 | [8] |
| Potency (Calcium flux) | Rat | Astrocytes | 7.5 ± 0.4 | [1][8] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Dose | Reference |
| Amphetamine-induced hyperactivity | Rat | Attenuation of hyperactivity | 30 mg/kg | [1][2][4] |
| Neuropathic pain | Rat | Modest, significant efficacy | 30 mg/kg | [1][2][4] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | No alteration of disease progression | 30 mg/kg (i.p., thrice weekly) | [5][6] |
| Brain Target Engagement (EC50) | Rat | P2X7 receptor autoradiography | 78 ± 19 ng·mL−1 | [1][4] |
Signaling Pathways
Activation of the P2X7 receptor by ATP initiates a complex signaling cascade. This compound, by blocking this initial step, prevents these downstream events.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1][2] Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor make it a valuable tool for preclinical research into the role of this receptor in central nervous system (CNS) pathophysiology.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Selectivity and Potency
This compound demonstrates high affinity for both human and rat P2X7 receptors, a critical characteristic for translational studies.[1] Its potency has been consistently demonstrated across various in vitro assays, including radioligand binding and functional assessments of calcium influx and cytokine release.
Table 1: P2X7 Receptor Binding Affinity and Functional Antagonism of this compound
| Species | Assay Type | Parameter | Value (pKi/pIC50 ± SEM) |
| Human | Radioligand Binding ([3H]-A-804598 displacement) | pKi | 7.9 ± 0.07 |
| Rat | Radioligand Binding ([3H]-A-804598 displacement) | pKi | 8.7 ± 0.07 |
| Human | Calcium Flux (BzATP-induced) | pIC50 | 8.3 ± 0.08 |
| Macaque | Calcium Flux (BzATP-induced) | pIC50 | 8.6 ± 0.1 |
| Dog | Calcium Flux (BzATP-induced) | pIC50 | 8.5 ± 0.2 |
| Rat | Calcium Flux (BzATP-induced) | pIC50 | 7.2 ± 0.08 |
| Mouse | Calcium Flux (BzATP-induced) | pIC50 | 7.5 ± 0.1 |
Data sourced from Bhattacharya et al., 2013.[1]
Table 2: Functional Potency of this compound in Native Systems
| System | Assay | Parameter | Value (pIC50 ± SEM) |
| Human Whole Blood | IL-1β Release (LPS/BzATP-induced) | pIC50 | 6.7 ± 0.07 |
| Human Monocytes | IL-1β Release (LPS/BzATP-induced) | pIC50 | 7.5 ± 0.07 |
| Rat Microglia | IL-1β Release (LPS/BzATP-induced) | pIC50 | 7.1 ± 0.1 |
| Rat Astrocytes | Calcium Flux (BzATP-induced) | pIC50 | 7.5 ± 0.4 |
Data sourced from Bhattacharya et al., 2013.[1]
P2X Subtype Selectivity
This compound exhibits high selectivity for the P2X7 receptor over other P2X subtypes. Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5 receptors at concentrations where it potently blocks P2X7.
Table 3: Selectivity Profile of this compound against other P2X Receptor Subtypes
| P2X Subtype | Assay Type | Concentration (μM) | % Inhibition (Mean ± SD) |
| hP2X1 | Calcium Flux | 1 | 10.5 ± 8.7 |
| hP2X2 | Calcium Flux | 1 | 12.3 ± 5.4 |
| hP2X3 | Calcium Flux | 1 | 15.6 ± 7.2 |
| hP2X4 | Calcium Flux | 1 | -2.4 ± 9.1 |
| hP2X5 | Calcium Flux | 1 | 8.9 ± 6.3 |
Data represents the highest concentration tested and is sourced from Bhattacharya et al., 2013.[1]
Off-Target Liability Profile
The broader selectivity of this compound was assessed against a standard panel of receptors, ion channels, and transporters by CEREP.[1] At a concentration of 1 μM, the compound showed no significant off-target activity. However, at a higher concentration of 10 μM, some interactions were observed.
Table 4: Off-Target Interactions of this compound at 10 μM
| Target | Species | Effect | % Inhibition / Activity |
| Melatonin 1 Receptor | Human | Inhibition | 65% |
| Serotonin Transporter (SERT) | Human | Inhibition | 82% |
| Serotonin Transporter (SERT) | Rat | Affinity (Ki) | 2 μM |
Data sourced from Bhattacharya et al., 2013.[1]
Mechanism of Action
Studies suggest that this compound acts as a non-competitive antagonist of the P2X7 receptor.[3] This is supported by observations that it inhibits maximal ATP-induced responses in a concentration-dependent manner.[3]
Signaling Pathway and Experimental Workflows
P2X7 Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor activation and the point of intervention for this compound.
Experimental Workflow for In Vitro Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the selectivity profile of a compound like this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide to CNS Permeability and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neurological and inflammatory conditions. Its ability to cross the blood-brain barrier is a critical attribute for investigating the role of the central P2X7 receptor in the pathophysiology of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the CNS permeability and brain penetration of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data on CNS Permeability and Brain Penetration
The following tables summarize the key quantitative parameters that characterize the CNS permeability and brain penetration of this compound.
| Parameter | Species | Value | Method | Reference |
| Brain EC50 | Rat | 78 ± 19 ng·mL⁻¹ | Ex Vivo P2X7 Receptor Autoradiography | [1][2] |
| Brain to Plasma Ratio | Rat | 0.5 - 0.58 | Pharmacokinetic Analysis |
Experimental Protocols
This section details the methodologies employed to assess the CNS permeability and brain penetration of this compound.
Ex Vivo P2X7 Receptor Autoradiography
This technique is used to determine the extent of P2X7 receptor occupancy by this compound in the brain after systemic administration.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound via subcutaneous (s.c.) injection.
-
Tissue Collection: At various time points post-administration, animals are euthanized, and brains are rapidly excised and frozen. Plasma samples are also collected.
-
Brain Sectioning: The frozen brains are sectioned into 20 µm thick coronal slices using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled P2X7 receptor ligand, such as [³H]A-804598, to label the available receptors not occupied by this compound.
-
Washing: The sections are washed to remove any unbound radioligand.
-
Imaging: The radiolabeled sections are apposed to a phosphor imaging plate.
-
Data Analysis: The density of the radioligand binding is quantified using image analysis software. The receptor occupancy of this compound is calculated by comparing the radioligand binding in treated animals to that in vehicle-treated controls. The brain concentration of this compound is correlated with receptor occupancy to determine the brain EC50.
In Vivo Microdialysis for IL-1β Release
This method assesses the functional blockade of P2X7 receptors in the brain by measuring the inhibition of agonist-induced interleukin-1β (IL-1β) release.
Protocol:
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex). A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected to establish a baseline level of IL-1β.
-
Drug Administration: this compound is administered systemically (e.g., s.c.).
-
P2X7 Receptor Stimulation: A P2X7 receptor agonist, such as Bz-ATP, is infused through the microdialysis probe to stimulate IL-1β release.
-
Sample Collection: Dialysate samples are continuously collected following agonist stimulation.
-
IL-1β Quantification: The concentration of IL-1β in the dialysate samples is measured using a sensitive immunoassay (e.g., ELISA).
-
Data Analysis: The ability of this compound to block the Bz-ATP-induced increase in IL-1β is quantified.
Pharmacokinetic Analysis
This involves measuring the concentration of this compound in plasma and brain tissue over time to determine its pharmacokinetic profile and brain-to-plasma ratio.
Protocol:
-
Dosing: Rats are administered this compound.
-
Sample Collection: At various time points, blood samples are collected and centrifuged to obtain plasma. Animals are then euthanized, and brain tissue is collected.
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples using a solvent like acetonitrile.
-
Brain: Brain tissue is homogenized, and the drug is extracted.
-
-
LC-MS/MS Analysis: The concentrations of this compound in the processed plasma and brain samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The pharmacokinetic parameters, including the brain and plasma concentration-time profiles, are determined. The brain-to-plasma concentration ratio is calculated at different time points.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is antagonized by this compound.
Experimental Workflow for Ex Vivo Autoradiography
This diagram outlines the key steps in the ex vivo autoradiography protocol to determine receptor occupancy.
Logical Relationship for Brain Penetration Assessment
This diagram illustrates the logical flow of experiments to confirm the CNS activity of this compound.
References
JNJ-47965567: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a critical role in neuroinflammation and immune response.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for assessing its activity, and visually represents the associated signaling cascades and workflows.
Introduction to this compound and the P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as microglia and macrophages, as well as in the central nervous system.[3] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of intracellular events.[4][5] this compound has been developed as a centrally permeable, high-affinity antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in various physiopathological processes.[2]
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species | System | Value | Reference |
| pKi | Human | Recombinant P2X7 | 7.9 ± 0.07 | [1][2] |
| pKi | Rat | Recombinant P2X7 | 8.7 ± 0.07 | [1] |
| pIC50 (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][2] |
| pIC50 (IL-1β release) | Human | Monocytes | 7.5 ± 0.07 | [1][2] |
| pIC50 (IL-1β release) | Rat | Microglia | 7.1 ± 0.1 | [1][2] |
| IC50 (Ethidium+ uptake) | Murine | J774 Macrophages | 54 ± 24 nM |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dose | Effect | Reference |
| Neuropathic Pain | Rat | - | 30 mg·kg⁻¹ | Modest, yet significant efficacy | [1][2] |
| Amphetamine-induced Hyperactivity | Rat | - | 30 mg·kg⁻¹ | Attenuation of hyperactivity | [1][2] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Female Mice | Disease Onset and Progression | 30 mg/kg (i.p.) | Delayed onset and progression, improved motor performance | [6][7] |
Downstream Signaling Pathway: P2X7 Receptor and NLRP3 Inflammasome Activation
The primary downstream signaling pathway affected by this compound is the activation of the NLRP3 inflammasome, a key component of the innate immune system.
Mechanism of Activation
Activation of the P2X7 receptor by extracellular ATP leads to a cascade of events culminating in the release of mature IL-1β.[6][8] This process is a cornerstone of inflammatory responses. The key steps are:
-
ATP Binding and Channel Opening: High concentrations of extracellular ATP bind to the P2X7 receptor, causing the opening of its non-selective cation channel.[5]
-
Ion Flux: This leads to an influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[5]
-
NLRP3 Inflammasome Assembly: The drop in intracellular K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.
-
Caspase-1 Activation: Within the inflammasome, pro-caspase-1 undergoes auto-cleavage to become active caspase-1.
-
IL-1β and IL-18 Maturation and Release: Active caspase-1 then cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are subsequently released from the cell.[6]
This compound, by blocking the initial step of ATP binding to the P2X7 receptor, prevents the entire downstream cascade, thereby inhibiting the production and release of IL-1β.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the P2X7-NLRP3 signaling axis.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used. For rodent studies, primary microglia or astrocytes, or the J774 macrophage cell line are suitable.
-
Priming Step: To induce the expression of pro-IL-1β and NLRP3, cells are typically "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). A common priming condition is 1 µg/mL LPS for 2-4 hours.
-
This compound Treatment: Cells are pre-incubated with this compound at various concentrations for 30-60 minutes prior to stimulation.
-
P2X7 Activation: Cells are then stimulated with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for a short duration (e.g., 30-60 minutes).
Measurement of IL-1β Release by ELISA
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
-
Sample Collection: After cell treatment, centrifuge the cell culture plates/tubes to pellet the cells. Carefully collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available human or mouse IL-1β ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with a blocking buffer.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Western Blot for Pro-IL-1β and Cleaved IL-1β
This method allows for the visualization of both the precursor and the mature forms of IL-1β in cell lysates and supernatants.
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation.
-
Cell Lysate: Lyse the cells in RIPA buffer with protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for IL-1β that recognizes both the pro- (31 kDa) and mature (17 kDa) forms.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of cleaved caspase-1.
-
Cell Lysis: After treatment, lyse the cells in a specific caspase assay buffer.
-
Assay Procedure:
-
Use a commercially available colorimetric or fluorometric caspase-1 activity assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-pNA for colorimetric assays).
-
Incubate at 37°C.
-
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength. The signal is proportional to the caspase-1 activity.
Experimental Workflow Diagram
References
- 1. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
JNJ-47965567: A Potent Antagonist of P2X7-Mediated IL-1β Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade that leads to the maturation and release of interleukin-1β (IL-1β). This document provides a comprehensive technical overview of the effects of this compound on IL-1β release, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating inflammatory pathways and the therapeutic potential of P2X7 receptor antagonists.
Introduction
Interleukin-1β is a powerful pro-inflammatory cytokine implicated in a wide array of inflammatory and autoimmune diseases. Its release is a tightly regulated process, primarily controlled by the activation of inflammasomes, multi-protein complexes that sense danger signals. The NLRP3 inflammasome, in particular, is a critical mediator of IL-1β processing in response to a variety of stimuli. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. This compound has emerged as a valuable tool compound and potential therapeutic agent due to its high affinity and selectivity for the P2X7 receptor, thereby inhibiting the downstream release of IL-1β.[1][2] This guide delves into the core data and methodologies surrounding the characterization of this compound's inhibitory effect on IL-1β release.
Mechanism of Action: Inhibition of P2X7-Dependent NLRP3 Inflammasome Activation
The canonical pathway for IL-1β release in immune cells, such as monocytes and macrophages, involves a two-signal process. The first signal, often provided by a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), primes the cell by upregulating the expression of pro-IL-1β and NLRP3 components through NF-κB signaling. The second signal, which can be an ATP-mediated activation of the P2X7 receptor, triggers the assembly of the NLRP3 inflammasome.[3][4]
Activation of the P2X7 receptor by extracellular ATP leads to potassium efflux, a critical event for the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the subsequent activation of pro-caspase-1 to its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.[3]
This compound acts as a potent antagonist at the P2X7 receptor, blocking the ATP-induced signaling cascade.[1][2] By preventing P2X7 activation, this compound inhibits potassium efflux and, consequently, the assembly and activation of the NLRP3 inflammasome. This blockade of the inflammasome prevents the cleavage of pro-caspase-1 and the subsequent processing of pro-IL-1β, ultimately leading to a significant reduction in the release of mature IL-1β.[1][2]
Quantitative Data on the Effect of this compound on IL-1β Release
The inhibitory potency of this compound on IL-1β release has been quantified in various in vitro systems. The following tables summarize the key quantitative data from published studies.
Table 1: Potency of this compound in Attenuating IL-1β Release in Human and Rat Primary Cells
| Cell Type | Species | Stimulus | Potency (pIC₅₀) | Reference |
| Whole Blood | Human | LPS + Bz-ATP | 6.7 ± 0.07 | [1][2] |
| Monocytes (PBMCs) | Human | LPS + Bz-ATP | 7.5 ± 0.07 | [1][2] |
| Microglia | Rat | LPS + Bz-ATP | 7.1 ± 0.1 | [1][2] |
Table 2: In Vitro Inhibition of ATP-Induced Ethidium+ Uptake in Murine Macrophages by this compound
| Cell Line | Species | Parameter | Value | Reference |
| J774 Macrophages | Murine | IC₅₀ | 54 ± 24 nM |
Experimental Protocols
In Vitro IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on IL-1β release from primary human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Priming: Prime the cells with LPS at a final concentration of 10-100 ng/mL for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates pro-IL-1β expression.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as Bz-ATP, at a final concentration of 100-300 µM for 30-60 minutes at 37°C to induce NLRP3 inflammasome activation and IL-1β release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound and determine the IC₅₀ value.
Logical Relationships and Data Interpretation
The experimental data consistently demonstrate a dose-dependent inhibition of IL-1β release by this compound in various cellular systems. This inhibitory effect is directly linked to its antagonism of the P2X7 receptor, which serves as a critical activation point for the NLRP3 inflammasome. The logical flow of this relationship is as follows: an increase in the concentration of this compound leads to a greater occupancy and blockade of P2X7 receptors. This, in turn, reduces the ATP-induced intracellular signaling events, primarily potassium efflux, that are necessary for NLRP3 inflammasome assembly. The resulting decrease in caspase-1 activation leads to diminished processing of pro-IL-1β and, consequently, a lower concentration of secreted mature IL-1β.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2X7 receptor that effectively inhibits the release of the pro-inflammatory cytokine IL-1β. Its mechanism of action is centered on the blockade of the P2X7-NLRP3 inflammasome signaling axis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of P2X7 antagonism in inflammatory diseases. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the underlying biological processes and the methodology for their study.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Comprehensive Technical Guide on its Species-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific pharmacological activity of JNJ-47965567, a potent and selective P2X7 receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a critical resource for professionals engaged in neuroscience, immunology, and drug development.
Core Focus: Species-Specific Antagonism of the P2X7 Receptor
This compound is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] Understanding the compound's activity across different species is paramount for the preclinical evaluation and translational development of P2X7-targeted therapeutics.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of this compound against human, rat, and mouse P2X7 receptors.
Table 1: Functional Potency (pIC50) of this compound in Calcium Flux Assays [3][4]
| Species | pIC50 (± SEM) |
| Human | 8.3 ± 0.08 |
| Rat | 7.2 ± 0.08 |
| Mouse | 7.5 ± 0.1 |
Table 2: Binding Affinity (pKi) of this compound in Radioligand Binding Assays [3][5]
| Species | pKi (± SEM) |
| Human | 7.9 ± 0.07 |
| Rat | 8.7 ± 0.07 |
Table 3: Potency (pIC50) of this compound in IL-1β Release Assays [1][3]
| Species & System | pIC50 (± SEM) |
| Human (Whole Blood) | 6.7 ± 0.07 |
| Human (Monocytes) | 7.5 ± 0.07 |
| Rat (Microglia) | 7.1 ± 0.1 |
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive antagonist of the P2X7 receptor.[6] The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective cation channel, leading to downstream signaling cascades, most notably the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7] this compound blocks this channel activation.[8]
Experimental Protocols
In Vitro Bz-ATP-Induced Calcium Flux Assay
This assay is the primary functional screen for determining the potency of P2X7 receptor antagonists.[3]
Workflow:
Detailed Methodology:
-
Cell Culture: 1321N1 astrocytoma cells stably expressing the recombinant human, rat, or mouse P2X7 receptor are cultured in appropriate media.[3]
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a defined period.
-
Agonist Stimulation: The P2X7 receptor is activated by adding a specific concentration of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP). The concentration of Bz-ATP used is species-specific: 250 µM for human and rat, and 600 µM for mouse.[3]
-
Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.
-
Data Analysis: The concentration-response curves are generated, and the pIC50 values are calculated.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound to the P2X7 receptor.[3]
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from 1321N1 cells overexpressing either the human or rat P2X7 receptor.[3]
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled P2X7 antagonist, such as [3H]-A-804598, and a range of concentrations of this compound.
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Filtration: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are plotted, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.
IL-1β Release Assay
This assay measures the functional consequence of P2X7 receptor antagonism in a more physiologically relevant system.[3]
Workflow:
Detailed Methodology:
-
Cell Preparation: Primary cells, such as human peripheral blood mononuclear cells (for monocyte isolation) or rat primary microglia, are isolated and cultured.[3][8]
-
Priming: To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS).[8]
-
Antagonist Treatment: After priming, the cells are pre-incubated with different concentrations of this compound.[8]
-
P2X7 Activation: The P2X7 receptor is then activated with Bz-ATP to trigger the release of mature IL-1β.[8]
-
Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.
-
Quantification of IL-1β: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of this compound is quantified, and pIC50 values are determined.
Conclusion
This compound is a potent antagonist of the P2X7 receptor with high affinity for both human and rat isoforms.[3][5] Its central permeability makes it an invaluable tool for investigating the role of the P2X7 receptor in the central nervous system across different preclinical models.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers to design and interpret studies aimed at exploring the therapeutic potential of P2X7 receptor antagonism.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
The Role of P2X7 Antagonism in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the P2X7 receptor in the intricate landscape of neuroinflammation. Primarily geared towards researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the P2X7 signaling pathway, the therapeutic potential of its antagonism, and detailed methodologies for its investigation. Quantitative data from key preclinical studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Introduction: The P2X7 Receptor as a Key Mediator of Neuroinflammation
Neuroinflammation is a complex biological response within the central nervous system (CNS) that, while initially protective, can become dysregulated and contribute to the pathogenesis of a wide range of neurological and neurodegenerative disorders. A key player in this process is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on the surface of microglia, the resident immune cells of the CNS, as well as on astrocytes and oligodendrocytes.[1][2][3]
Under physiological conditions, extracellular ATP concentrations are low. However, in instances of cellular stress, injury, or pathological conditions, damaged cells release high concentrations of ATP, which acts as a "danger signal."[4] This surge in extracellular ATP activates the P2X7R, triggering a cascade of downstream signaling events that culminate in a potent inflammatory response.[3] Prolonged activation of P2X7R leads to the formation of a large, non-selective pore, further exacerbating cellular dysfunction.[5]
The central role of P2X7R in initiating and perpetuating neuroinflammation has positioned it as a highly attractive therapeutic target. Consequently, the development of selective P2X7R antagonists is a burgeoning area of research aimed at mitigating the detrimental effects of neuroinflammation in various CNS disorders.[2][6][7]
The P2X7R Signaling Pathway in Neuroinflammation
The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within microglial cells, leading to a pro-inflammatory phenotype. This pathway is a critical component of the neuroinflammatory response and a primary target for therapeutic intervention.
Upon binding of ATP, the P2X7R undergoes a conformational change, opening a cation-selective channel that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5] The resulting ionic dysregulation triggers several downstream signaling pathways:
-
NLRP3 Inflammasome Activation: The efflux of intracellular K⁺ is a critical trigger for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[6] This multi-protein complex is responsible for the activation of caspase-1.
-
Cytokine Maturation and Release: Activated caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5][6] These potent pro-inflammatory cytokines are then released from the cell, propagating the inflammatory signal.
-
MAPK and NF-κB Signaling: P2X7R activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which further amplify the production of pro-inflammatory mediators.[3]
The following diagram illustrates the core P2X7R signaling pathway in microglia:
Data Presentation: Efficacy of P2X7 Antagonists
The following tables summarize quantitative data on the efficacy of several well-characterized P2X7 receptor antagonists from preclinical studies. This data provides a comparative overview of their potency in various in vitro and in vivo models of neuroinflammation.
Table 1: In Vitro Potency of P2X7 Antagonists
| Antagonist | Assay System | Species | Potency (pIC50 / pKi) | Reference(s) |
| JNJ-47965567 | IL-1β Release | Human Monocytes | 7.5 ± 0.07 | [8] |
| IL-1β Release | Rat Microglia | 7.1 ± 0.1 | [8] | |
| Radioligand Binding | Human (recombinant) | 7.9 ± 0.07 (pKi) | [8] | |
| Radioligand Binding | Rat (recombinant) | 8.7 (pKi) | [8] | |
| A-740003 | IL-1β Release | Human THP-1 cells | IC50 = 156 nM | [9] |
| Pore Formation | Human THP-1 cells | IC50 = 92 nM | [9] | |
| Brilliant Blue G (BBG) | P2X7 Receptor Inhibition | Rat | IC50 = 10 nM | |
| P2X7 Receptor Inhibition | Human | IC50 = 200 nM | ||
| AZD9056 | IL-1β and IL-18 Release | Human Peripheral Blood Monocytes | IC50 = 10-13 nM (for IL-1β) | [5] |
Table 2: In Vivo Efficacy of P2X7 Antagonists in Neuroinflammation Models
| Antagonist | Animal Model | Species | Dosage | Outcome | Reference(s) |
| This compound | LPS-induced neuroinflammation | Rat | 30 mg/kg, s.c. | Attenuated BzATP-induced IL-1β release in the brain. | [8] |
| Repeated Social Defeat | Mouse | 10 mg/kg, i.p. | Ameliorated microglial reactivity, monocyte accumulation, and anxiety-like behavior. | [10] | |
| Brilliant Blue G (BBG) | Sepsis-induced neuroinflammation | Mouse | Not specified | Decreased levels of IL-1β and TNF-α in the brain. | [11] |
| LPS-induced Parkinson's Disease model | Rat | Not specified | Attenuated microglial activation. | [12] | |
| A-740003 | ATP-induced inflammation | Not specified | Not specified | Significantly inhibited IL-1β expression by 63.6%. | [7] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following sections provide representative protocols for key experiments used to evaluate the efficacy of P2X7 receptor antagonists in the context of neuroinflammation.
In Vitro IL-1β Release Assay from Primary Microglia
This assay is fundamental for assessing the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia.
Materials:
-
Primary microglial cell culture
-
Lipopolysaccharide (LPS)
-
ATP or BzATP (a more potent P2X7R agonist)
-
P2X7 antagonist of interest
-
Cell culture medium and supplements
-
ELISA kit for IL-1β quantification
Procedure:
-
Cell Culture and Priming:
-
Plate primary microglia in a 24-well plate at a suitable density and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
-
-
Antagonist Treatment:
-
Pre-incubate the primed microglia with varying concentrations of the P2X7 antagonist or vehicle control for 30 minutes.
-
-
P2X7R Activation:
-
Stimulate the cells with a P2X7R agonist, such as ATP (in the millimolar range) or BzATP (in the micromolar range), for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of released IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the inhibitory effect of the antagonist by comparing the IL-1β release in treated wells to the vehicle-treated control.
-
Calculate the IC50 value from the resulting concentration-response curve.
-
In Vivo Assessment of Microglial Activation via Iba1 Immunofluorescence
This protocol outlines the immunofluorescent staining of Iba1, a marker that is upregulated in activated microglia, in brain tissue from an animal model of neuroinflammation.
Materials:
-
Brain tissue sections (perfused and fixed) from an animal model of neuroinflammation (e.g., LPS-injected)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Donkey anti-rabbit conjugated to a fluorescent probe (e.g., Alexa Fluor 594)
-
Blocking solution (e.g., 3% Normal Goat Serum in PBS with 0.5% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde and dissect the brain.
-
Prepare 50 µm thick brain sections using a vibratome.
-
-
Antigen Retrieval (if necessary):
-
Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
-
Blocking and Permeabilization:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Iba1 antibody in the blocking solution (e.g., 1:1000).
-
Incubate the sections in the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections thoroughly in PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution (e.g., 1:500).
-
Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections in PBS.
-
Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Wash again in PBS and mount the sections on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify microglial activation by analyzing changes in Iba1 immunoreactivity, cell morphology (e.g., ramified vs. amoeboid), and cell density.
-
Visualization of Experimental Workflow
The following diagram provides a logical overview of a typical experimental workflow for evaluating a novel P2X7 antagonist in a preclinical setting.
Conclusion
The P2X7 receptor stands as a pivotal mediator in the complex symphony of neuroinflammation. Its activation by danger signals triggers a potent inflammatory cascade, contributing to the pathology of numerous neurological disorders. The growing body of preclinical evidence strongly supports the therapeutic potential of P2X7 antagonism as a strategy to quell detrimental neuroinflammatory responses.
This technical guide has provided a comprehensive overview of the P2X7 signaling pathway, a summary of the quantitative efficacy of key antagonists, and detailed experimental protocols to aid in the ongoing research and development in this exciting field. The continued investigation into novel, brain-penetrant P2X7 antagonists holds significant promise for the development of innovative therapies for a range of debilitating CNS diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [frontiersin.org]
- 3. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Technical Guide for the Study of Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-47965567, a potent and selective P2X7 receptor antagonist, as a tool for investigating purinergic signaling. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes critical pathways and workflows.
Core Concepts: Understanding this compound and Purinergic Signaling
This compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is a key component of the purinergic signaling system, which is involved in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission.[3][4] this compound's ability to cross the blood-brain barrier makes it a valuable tool for exploring the role of central P2X7 receptors in the pathophysiology of central nervous system (CNS) disorders.[1]
Mechanism of Action: this compound functions by blocking the P2X7 receptor, thereby preventing the binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP). This inhibition disrupts the downstream signaling cascade that is initiated by P2X7 receptor activation, which includes ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its potency and efficacy across different systems.
Table 1: In Vitro Potency and Affinity of this compound
| Assay Type | Species | System | Value | Unit |
| Radioligand Binding (pKi) | Human | Recombinant | 7.9 ± 0.07 | pKi |
| Radioligand Binding (pKi) | Rat | Recombinant | 8.7 | pKi |
| IL-1β Release Inhibition (pIC50) | Human | Whole Blood | 6.7 ± 0.07 | pIC50 |
| IL-1β Release Inhibition (pIC50) | Human | Monocytes | 7.5 ± 0.07 | pIC50 |
| IL-1β Release Inhibition (pIC50) | Rat | Microglia | 7.1 ± 0.1 | pIC50 |
| Calcium Flux Inhibition (pIC50) | Human | Recombinant | 8.3 | pIC50 |
| Calcium Flux Inhibition (pIC50) | Mouse | Recombinant | 7.5 | pIC50 |
| Calcium Flux Inhibition (pIC50) | Rat | Recombinant | 7.2 | pIC50 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosage | Outcome |
| Bz-ATP Induced IL-1β Release | Rat | 30 mg/kg | Blockade of IL-1β release |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg/kg | Attenuation of hyperactivity |
| Neuropathic Pain Model | Rat | 30 mg/kg | Modest, but significant, efficacy |
| Amyotrophic Lateral Sclerosis (ALS) SOD1G93A model | Mouse | 30 mg/kg (4 times/week) | Delayed disease onset and progression in females |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the characterization of this compound.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the P2X7 receptor.
Materials:
-
Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)
-
Radioligand (e.g., [³H]-A-804598)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known P2X7 antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by fitting the data to a one-site competition binding model using appropriate software.
In Vitro IL-1β Release Assay
This protocol measures the ability of this compound to inhibit P2X7-mediated IL-1β release from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/microglia
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS)
-
ATP or Bz-ATP (a potent P2X7 agonist)
-
This compound
-
ELISA kit for human IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate and culture the immune cells in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 50-100 µM), for a short period (e.g., 30-60 minutes) to induce IL-1β release.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the pIC50 value for this compound by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound.
In Vivo Microdialysis for Brain IL-1β Measurement
This protocol describes an in vivo method to assess the ability of this compound to block P2X7-mediated IL-1β release in the brain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Bz-ATP
-
Microdialysis probes and pump
-
Artificial cerebrospinal fluid (aCSF)
-
ELISA kit for rat IL-1β
-
Stereotaxic apparatus
Procedure:
-
Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or hippocampus) of the rats using a stereotaxic apparatus. Allow the animals to recover.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal IL-1β levels.
-
Administer this compound or vehicle systemically (e.g., via subcutaneous or intraperitoneal injection).
-
After a suitable pre-treatment time, locally infuse Bz-ATP through the microdialysis probe to stimulate P2X7 receptors in the brain.
-
Continue to collect dialysate samples at regular intervals.
-
Measure the concentration of IL-1β in the collected dialysate samples using a sensitive ELISA kit.
-
Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of JNJ-47965567, a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] The P2X7 receptor is a key player in neuroinflammation and has been implicated in a variety of neurological and psychiatric disorders.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action in various cellular systems.
Data Presentation
The inhibitory activity of this compound has been quantified across different species and assay formats. The following tables summarize the key potency data.
Table 1: Potency of this compound in Calcium Flux Assays
| Species | Potency (pIC50 ± SEM) |
| Human | 8.3 ± 0.08 |
| Macaque | 8.6 ± 0.1 |
| Dog | 8.5 ± 0.2 |
| Rat | 7.2 ± 0.08 |
| Mouse | 7.5 ± 0.1 |
Data from recombinant P2X7 systems measuring attenuation of Bz-ATP induced calcium flux.[1]
Table 2: Potency of this compound in IL-1β Release Assays (Native Systems)
| System | Potency (pIC50 ± SEM) |
| Human Whole Blood | 6.7 ± 0.07 |
| Human Monocytes | 7.5 ± 0.07 |
| Rat Microglia | 7.1 ± 0.1 |
Table 3: Binding Affinity of this compound
| Species | Affinity (pKi ± SEM) |
| Human | 7.9 ± 0.07 |
| Rat | 8.7 |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by its agonist, ATP (or the potent synthetic agonist Bz-ATP), triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial activation can lead to downstream events, including the formation of a larger, non-selective pore and the activation of the NLRP3 inflammasome, which in turn leads to the processing and release of pro-inflammatory cytokines such as IL-1β.[5] this compound acts as an antagonist, blocking these downstream effects.[6] While initially thought to be a competitive antagonist, evidence suggests a non-competitive mechanism of action.[6][7]
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Potent P2X7 Receptor Antagonist for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2X7 receptor is implicated in a variety of physiological and pathological processes, particularly neuroinflammation and immune response.[3] Activation of the P2X7 receptor by high concentrations of ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3] this compound effectively blocks this pathway, making it a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and other inflammatory conditions.[1][4] These application notes provide detailed protocols for in vitro cell culture experiments designed to characterize the activity of this compound.
Mechanism of Action
This compound functions as a non-competitive antagonist of the P2X7 receptor, although some studies have also suggested a competitive mechanism.[5] It exhibits high affinity for both human and rat P2X7 receptors.[6] By binding to the P2X7 receptor, this compound prevents the conformational changes induced by ATP binding, thereby inhibiting ion flux (e.g., Ca²⁺ influx) and the formation of the large membrane pore associated with prolonged receptor activation.[5][6] This blockade of the P2X7 signaling cascade leads to a reduction in the release of pro-inflammatory cytokines like IL-1β.[1][6]
Data Presentation
The following tables summarize the in vitro potency and affinity of this compound across various species and cell types as reported in the literature.
Table 1: Affinity and Potency of this compound
| Species | Assay Type | Cell/Tissue | Value | Reference |
| Human | Radioligand Binding (pKi) | 1321N1 cells | 7.9 ± 0.07 | [6] |
| Rat | Radioligand Binding (pKi) | 1321N1 cells | 8.7 ± 0.07 | [6] |
| Human | IL-1β Release (pIC50) | Whole Blood | 6.7 ± 0.07 | [1][6] |
| Human | IL-1β Release (pIC50) | Monocytes | 7.5 ± 0.07 | [1][6] |
| Rat | IL-1β Release (pIC50) | Microglia | 7.1 ± 0.1 | [1][6] |
| Mouse | Ethidium (B1194527)+ Uptake (IC50) | J774 Macrophages | 54 ± 24 nM | [5] |
Table 2: Functional Activity of this compound in Murine Macrophages
| This compound Concentration | ATP EC50 (µM) | Maximal ATP Response Reduction | Reference |
| 0.03 µM | 519 ± 13 | 37 ± 0.5% | [5] |
| 0.3 µM | 1021 ± 61 | 61 ± 4% | [5] |
| 3 µM | 1850 ± 40 | 89 ± 2% | [5] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay from Human Monocytes
This protocol is designed to assess the potency of this compound in inhibiting P2X7 receptor-mediated IL-1β release from primary human monocytes.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human CD14 MicroBeads
-
Lipopolysaccharide (LPS)
-
Benzoylbenzoyl-ATP (Bz-ATP)
-
This compound
-
Human IL-1β ELISA Kit
Procedure:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque PLUS density gradient centrifugation. Further purify monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's instructions.[7]
-
Cell Culture and Priming: Culture the isolated human monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To induce pro-IL-1β expression, prime the cells with 1 µg/mL LPS for 4 hours.[7]
-
Antagonist Treatment: Following priming, pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes.[7]
-
P2X7 Receptor Activation: Activate the P2X7 receptor by adding an EC80 concentration of Bz-ATP (e.g., 300 µM) to the cell cultures and incubate for 30 minutes.[7]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant for analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Flow Cytometry-Based Ethidium Ion Uptake Assay in J774 Macrophages
This protocol measures the ability of this compound to block ATP-induced pore formation in murine J774 macrophages, a cell line that endogenously expresses the P2X7 receptor.
Materials:
-
J774 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS
-
Penicillin-Streptomycin
-
Low-divalent salt solution
-
Ethidium bromide
-
ATP
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Preparation: Harvest the cells and resuspend them in a low-divalent salt solution.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15 minutes.[8]
-
Dye and Agonist Addition: Add ethidium bromide (to a final concentration of 25 µM) to the cell suspension. Subsequently, add ATP (at a concentration approximate to its EC50, e.g., 500 µM) and incubate for 5 minutes.[8]
-
Stopping the Reaction: Terminate the reaction by adding a low-divalent salt solution containing 20 mM MgCl2 and centrifuging the cells.[8]
-
Flow Cytometry Analysis: Resuspend the cell pellet and analyze the ethidium ion uptake by flow cytometry.
-
Data Analysis: Determine the ATP-induced ethidium ion uptake as the difference in fluorescence between cells incubated with and without ATP. Calculate the percent inhibition of ethidium ion uptake for each concentration of this compound and determine the IC50 value.[8]
Conclusion
This compound is a robust pharmacological tool for the in vitro and in vivo investigation of P2X7 receptor function.[1] The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity in relevant cell-based assays. Researchers can adapt these methodologies to suit their specific experimental needs and cell types of interest. The provided data demonstrates the high affinity and potency of this compound, supporting its use in studies exploring the therapeutic potential of P2X7 receptor antagonism in various disease models.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-47965567 in Neuropathic Pain Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is implicated in a variety of neurological conditions, including chronic pain, neurodegeneration, and neuropsychiatric disorders.[3][4] Its expression in the central nervous system, particularly on microglia and astrocytes, makes it a key target for therapeutic intervention in neuropathic pain states.[1][5] this compound has demonstrated efficacy in preclinical rodent models of neuropathic pain, highlighting its potential as a valuable research tool and therapeutic candidate.[1][2][3]
Mechanism of Action
This compound exerts its effects by antagonizing the P2X7 receptor. In the context of neuropathic pain, nerve injury leads to the release of ATP in the spinal cord, which then activates P2X7 receptors on microglia. This activation triggers a downstream signaling cascade, culminating in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][6] These cytokines contribute to central sensitization and the maintenance of the chronic pain state. This compound blocks this pathway by preventing ATP from binding to the P2X7 receptor, thereby inhibiting microglial activation and subsequent IL-1β release.[1][6] The mechanism of inhibition has been suggested to be non-competitive.[7]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | System | Value | Reference |
| pKi | Human | Recombinant | 7.9 ± 0.07 | [1][2] |
| Rat | Recombinant | 8.7 ± 0.07 | [1][8][9] | |
| pIC₅₀ (IL-1β release) | Human | Whole Blood | 6.7 ± 0.07 | [1][2] |
| Human | Monocytes | 7.5 ± 0.07 | [1][2] | |
| Rat | Microglia | 7.1 ± 0.1 | [1][2] | |
| pIC₅₀ (Calcium Flux) | Rat | Astrocytes | 7.5 ± 0.4 | [1] |
Table 2: In Vivo Efficacy and Target Engagement of this compound in Rats
| Parameter | Model/Assay | Dosage | Outcome | Reference |
| Efficacy | Chung Model (Spinal Nerve Ligation) | 30 mg/kg | Modest, yet significant, reversal of allodynia | [1][2] |
| Target Engagement | Ex vivo Receptor Autoradiography | N/A | Brain EC₅₀ of 78 ± 19 ng·mL⁻¹ | [1][2] |
| Functional Blockade | Bz-ATP induced IL-1β release in brain | 30-100 mg/kg (s.c.) | Attenuation of IL-1β release | [1][8] |
Experimental Protocols
Induction of Neuropathic Pain using the Chung Model (Spinal Nerve Ligation) in Rats
This protocol describes the surgical procedure for inducing neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.
Materials:
-
Male Sprague-Dawley rats (100-250 g)
-
Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Silk suture (e.g., 6-0)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile drapes
-
Post-operative analgesics and care facilities
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the dorsal lumbar region.
-
Make a dorsal midline skin incision to expose the vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4 to L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves from the surrounding tissue.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.[10][11]
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics and monitor the animal for recovery.
-
Allow a post-operative holding period of at least 3-7 days for the development of neuropathic pain behaviors before commencing behavioral testing.[10][11]
Assessment of Mechanical Allodynia using the Von Frey Test
This protocol details the procedure for measuring mechanical sensitivity in rats, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments (manual or electronic)
-
Elevated wire mesh platform
-
Individual testing chambers
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw.
-
For manual filaments (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% paw withdrawal threshold is calculated based on the pattern of responses.
-
-
For electronic von Frey:
-
Apply the filament tip to the plantar surface of the paw with increasing force until the rat withdraws its paw.
-
The device will automatically record the force at which the paw was withdrawn.
-
Take multiple measurements for each paw to ensure reliability.[1]
-
-
Record the paw withdrawal threshold in grams. A significant decrease in the threshold in the ligated paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Administration of this compound
Formulation:
-
For in vivo studies, this compound can be dissolved in a cyclodextrin-based solvent.[7]
-
A common vehicle is 30% (w/v) β-cyclodextrin in sterile water.[7]
Dosing:
-
A dose of 30 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) has been shown to be effective in rat models of neuropathic pain.[1][2][7]
-
The timing of administration will depend on the study design (e.g., pre-treatment or post-treatment).
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain [frontiersin.org]
- 7. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. criver.com [criver.com]
Application Notes and Protocols: JNJ-47965567 in a Murine Model of Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Neuroinflammation, mediated by activated microglia in the central nervous system, is considered a key contributor to ALS pathology.[1] The ATP-gated P2X7 receptor (P2X7R) plays a crucial role in this process, as its persistent activation can trigger the release of pro-inflammatory cytokines.[1] JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[2][3] These notes provide an overview of the preclinical evaluation of this compound in the SOD1G93A mouse model of ALS, summarizing key findings and detailing experimental protocols.
Mechanism of Action
This compound acts as a non-competitive antagonist of the P2X7 receptor.[4] In the context of neuroinflammation, damaged neurons release ATP, which then binds to and activates P2X7 receptors on microglia. This activation leads to the assembly of the NLRP3 inflammasome complex, resulting in the release of pro-inflammatory cytokines such as IL-1β.[1] By blocking the P2X7 receptor, this compound aims to attenuate this inflammatory cascade, potentially reducing neurotoxicity and slowing disease progression in ALS.
Signaling Pathway
Caption: P2X7R signaling pathway in microglia and the inhibitory action of this compound.
Experimental Data Summary
The in vivo efficacy of this compound has been evaluated in the SOD1G93A transgenic mouse model of ALS, with some conflicting results depending on the treatment regimen.
Study 1: Pre-onset Administration
In one study, this compound was administered chronically starting at a pre-onset stage (postnatal day 60).[1][5] This treatment regimen demonstrated gender-specific therapeutic effects, with notable improvements in female mice.
Table 1: Efficacy of Pre-onset this compound Administration in SOD1G93A Mice [1][5]
| Parameter | Vehicle-Treated (Females) | This compound-Treated (Females) | Vehicle-Treated (Males) | This compound-Treated (Males) |
| Disease Onset (days) | 120.5 ± 4.2 | 134.0 ± 2.7 | Not specified | Not specified |
| Body Weight Loss | Significant | Reduced | No significant effect | No significant effect |
| Motor Coordination | Decline | Improved | No significant effect | No significant effect |
| Phenotypic Score | Worsening | Improved | No significant effect | No significant effect |
| Lifespan | No significant difference | No significant difference | No significant difference | No significant difference |
| Motor Neuron Survival | Not specified | Not specified | Not specified | Not specified |
Data are presented as mean ± s.e.m. where available.
Study 2: Post-onset Administration
A separate study initiated treatment with this compound after disease onset.[4][6] This study did not observe a significant therapeutic benefit.
Table 2: Efficacy of Post-onset this compound Administration in SOD1G93A Mice [4][6]
| Parameter | Vehicle-Treated | This compound-Treated |
| Mean Lifespan (days) | 163 ± 9 | 165 ± 10 |
| Clinical Score | No significant difference | No significant difference |
| Weight Loss | No significant difference | No significant difference |
| Motor Coordination | No significant difference | No significant difference |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in the SOD1G93A mouse model.
Animal Model
-
Model: SOD1G93A transgenic mice, which overexpress the human SOD1 gene with a G93A mutation, are a widely used model for ALS.[7][8][9] These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.[8][9]
-
Source: Can be obtained from commercial vendors such as The Jackson Laboratory.[10]
-
Husbandry: Standard housing conditions with ad libitum access to food and water.
Drug Administration
-
Compound: this compound
-
Vehicle: 30% SBE-β-cyclodextrin or 2-(hydroxypropyl)-beta-cyclodextrin in saline.[1][4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][4]
-
Frequency:
-
Treatment Initiation:
-
Duration: From treatment initiation until the study endpoint (humane endpoint).[1][4]
Experimental Workflow
Caption: General experimental workflow for preclinical testing in the SOD1G93A mouse model.
Behavioral and Clinical Assessments
-
Body Weight: Monitored multiple times per week as an indicator of disease progression and muscle atrophy.[1]
-
Motor Coordination (Rotarod Test): Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[9][10][11] This test assesses balance and motor coordination.[9][10] Animals should be trained for several consecutive days before the start of the experiment.[5]
-
Clinical Scoring: A phenotypic score is assigned based on the observation of motor deficits, such as gait abnormalities and limb paralysis.[9][10] A common scoring system ranges from 0 (normal) to 4 (end-stage paralysis).[1]
-
Disease Onset: Often defined as the day an animal shows a consistent decline in body weight or reaches a specific clinical score.[5]
-
Survival: Monitored daily, with the humane endpoint typically defined as the inability of the mouse to right itself within a set time after being placed on its side.[1]
Histological Analysis
-
Tissue Collection: At the humane endpoint, animals are euthanized, and spinal cords are collected for analysis.
-
Motor Neuron Counting: Lumbar spinal cord sections can be stained for markers of motor neurons, such as choline (B1196258) acetyltransferase (ChAT).[1] The number of surviving motor neurons in the ventral horn is then quantified.
Conclusion
The preclinical data for this compound in the SOD1G93A mouse model of ALS suggest that the timing of administration may be critical to its therapeutic efficacy. While chronic, pre-onset treatment showed promise in delaying disease onset and improving motor function, particularly in female mice, post-onset administration did not yield significant benefits.[1][4][5][6] These findings underscore the importance of early intervention in targeting neuroinflammatory pathways in ALS. Further research is warranted to fully elucidate the therapeutic potential of P2X7R antagonism in ALS and to optimize treatment strategies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. als.be [als.be]
- 9. criver.com [criver.com]
- 10. Clinical Testing and Spinal Cord Removal in a Mouse Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Characterization of P2X7 Receptor Antagonism using JNJ-47965567 in a Calcium Flux Assay
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as other cell types in the central nervous system (CNS).[1][2] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation or tissue damage, triggers a rapid influx of Ca²⁺ and Na⁺, and an efflux of K⁺.[3][4] This ion flux initiates a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like IL-1β.[5][6] Consequently, P2X7R has emerged as a significant therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and chronic pain.[1][7]
JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][8][9] It effectively blocks the P2X7 channel, thereby inhibiting the downstream inflammatory cascade.[10] A calcium flux assay is a fundamental and robust method for characterizing the activity of P2X7R modulators. This assay directly measures the influx of extracellular calcium into the cytoplasm upon receptor activation, providing a real-time readout of channel function. By quantifying the inhibition of agonist-induced calcium influx, the potency of antagonists like this compound can be accurately determined.
This document provides detailed protocols for utilizing a fluorescent-based calcium flux assay to measure the inhibitory activity of this compound on the P2X7 receptor.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade primarily driven by the influx of calcium. This increase in intracellular calcium acts as a critical second messenger, triggering various cellular responses, including inflammasome activation and cytokine release. This compound acts as a non-competitive antagonist, blocking the channel and preventing this calcium influx.[11]
Caption: P2X7R activation by ATP, subsequent Ca²⁺ influx, and inhibition by this compound.
Quantitative Data for this compound
The potency of this compound has been characterized across various in vitro systems and species. The following tables summarize key inhibitory values.
Table 1: In Vitro Potency of this compound (pIC₅₀ / pKᵢ)
| Assay Type | System / Cell Type | Species | Potency (Value ± SEM) | Reference(s) |
| Radioligand Binding | 1321N1 cells | Human | pKᵢ 7.9 ± 0.07 | [1][8] |
| IL-1β Release | Whole Blood | Human | pIC₅₀ 6.7 ± 0.07 | [1][8][12] |
| IL-1β Release | Monocytes | Human | pIC₅₀ 7.5 ± 0.07 | [1][8][12] |
| IL-1β Release | Microglia | Rat | pIC₅₀ 7.1 ± 0.1 | [1][8][12] |
| Calcium Flux | Astrocytes | Rat | pIC₅₀ 7.5 ± 0.4 | [8] |
| Ethidium⁺ Uptake | J774 Macrophages | Mouse | IC₅₀ 54 ± 24 nM | [11] |
Table 2: Species Selectivity of this compound (pIC₅₀)
| Species | Receptor | pIC₅₀ | Reference(s) |
| Human | P2X7 | 8.3 | [13] |
| Mouse | P2X7 | 7.5 | [13] |
| Rat | P2X7 | 7.2 | [13] |
Experimental Workflow: Calcium Flux Assay
The general workflow for a calcium flux assay to determine the inhibitory activity of this compound involves cell preparation, loading with a calcium-sensitive dye, incubation with the antagonist, stimulation with a P2X7R agonist, and fluorescence measurement.
Caption: Standard experimental workflow for a P2X7R calcium flux assay.
Detailed Experimental Protocol: Calcium Flux Assay
This protocol provides a method for determining the IC₅₀ value of this compound using a cell-based calcium flux assay with a fluorescent plate reader.
1. Materials and Reagents
-
Cells: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a native cell line with high P2X7R expression (e.g., human monocytes, J774 macrophages).
-
Compound: this compound (stock solution in DMSO, e.g., 10 mM).
-
Agonist: Benzoylbenzoyl-ATP (BzATP) (stock solution in water or buffer, e.g., 10 mM). ATP can also be used.
-
Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.
-
Pluronic F-127: For aiding dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and Ca²⁺/Mg²⁺, pH 7.4.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, and 1% Penicillin-Streptomycin.
-
Equipment: 96-well black, clear-bottom microplates, fluorescence plate reader with automated injection capabilities, humidified 37°C/5% CO₂ incubator.
2. Experimental Procedure
Step 2.1: Cell Seeding
-
Culture P2X7R-expressing cells according to standard protocols.
-
Harvest cells and determine cell density.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
Step 2.2: Dye Loading
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate.
-
Gently wash each well once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[14]
Step 2.3: Compound Incubation
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.[14]
-
Prepare serial dilutions of this compound in assay buffer. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest compound dilution). A typical concentration range would span from 1 nM to 30 µM.
-
Aspirate the final wash buffer and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
Step 2.4: Agonist Stimulation and Data Acquisition
-
Prepare the BzATP agonist solution in assay buffer at 10X the final desired concentration. The final concentration should be approximately the EC₈₀ for the cell line used (e.g., 30-100 µM BzATP).[14]
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4) every 1-2 seconds.
-
Record a baseline fluorescence reading for 10-20 seconds.[14]
-
Using the plate reader's injector, add 10 µL of the 10X BzATP solution to each well to initiate the calcium flux.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
3. Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (Fₘₐₓ) after agonist addition (ΔF = Fₘₐₓ - F₀).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (ΔF_compound / ΔF_vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced calcium response.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X7 Receptor Triggers Lysosomal Leakage Through Calcium Mobilization in a Mechanism Dependent on Pannexin-1 Hemichannels [frontiersin.org]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of JNJ-47965567 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties
This compound is a white to off-white solid powder.[4] Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₈H₃₂N₄O₂S | [4][5][6] |
| Molecular Weight | 488.64 g/mol | [4][5][6] |
| CAS Number | 1428327-31-4 | [4][6][7] |
| Max Solubility in DMSO | 100 mg/mL (approx. 204.65 mM) | [4] |
| Appearance | White to off-white solid | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a high-affinity antagonist of the P2X7 receptor.[1][2][4] In the central nervous system, damaged neurons release ATP, which activates P2X7 receptors on microglia.[8] This activation triggers the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-inflammatory cytokines and the release of their active forms, such as Interleukin-1β (IL-1β), driving neuroinflammation.[8] this compound blocks the P2X7 ion channel, thereby inhibiting this inflammatory cascade.[1]
Experimental Protocols
Objective
To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials
-
This compound powder (CAS: 1428327-31-4)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (recommended to aid dissolution)[4]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Stock Solution Calculations
To prepare stock solutions of a desired concentration, use the following formula:
Volume of DMSO (mL) = [Mass of this compound (mg) / 488.64 ( g/mol )] / [Desired Concentration (mol/L)] * 1000
The table below provides pre-calculated volumes for common concentrations.
| Desired Concentration | Mass of this compound | Required Volume of DMSO |
| 1 mM | 1 mg | 2.046 mL |
| 5 mg | 10.23 mL | |
| 10 mg | 20.46 mL | |
| 10 mM | 1 mg | 204.6 µL |
| 5 mg | 1.023 mL | |
| 10 mg | 2.046 mL | |
| 50 mM | 5 mg | 204.6 µL |
| 10 mg | 409.2 µL | |
| 100 mM | 10 mg | 204.6 µL |
Calculations are based on a molecular weight of 488.64 g/mol . Always refer to the batch-specific molecular weight on the product's Certificate of Analysis if available.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particulates. Note: Hygroscopic DMSO can significantly reduce solubility; using a newly opened bottle is crucial.[2][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile amber or light-protected cryovials.[4]
-
Storage: Store the aliquots as recommended in Section 4.
Experimental Workflow Diagram
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | References |
| Powder | -20°C | Up to 3 years | [4] |
| +4°C | Up to 2 years | [4] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
Note: It is strongly recommended to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[4] Always use the solution within the recommended time frame after preparation.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: JNJ-47965567 Formulation with Cyclodextrin for In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in neuroinflammation and has been implicated in various central nervous system (CNS) disorders. Due to its hydrophobic nature, in vivo studies with this compound often require a specialized formulation to enhance its solubility and bioavailability. This document provides detailed application notes and protocols for the preparation and use of a this compound formulation with cyclodextrin (B1172386) for in vivo research.
The use of cyclodextrins, which are cyclic oligosaccharides, is a well-established method to improve the aqueous solubility of poorly soluble compounds. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the lipophilic drug molecule, forming an inclusion complex that is more soluble in aqueous solutions. This enhanced solubility facilitates administration and can improve the pharmacokinetic profile of the drug.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 488.64 g/mol | |
| Potency (pKi) | 7.9 (human), 7.9 (rat) | [1] |
| Purity | ≥98% (HPLC) |
Table 2: Illustrative Solubility Enhancement of a Poorly Soluble Compound with Cyclodextrin
Disclaimer: The following data is illustrative and intended to provide a general example of solubility enhancement with cyclodextrins. Specific data for this compound with cyclodextrin is not publicly available.
| Cyclodextrin Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| 0 (Water) | 1.0 | 1 |
| 5 | 50 | 50 |
| 10 | 120 | 120 |
| 20 | 300 | 300 |
| 30 | 550 | 550 |
Table 3: Pharmacokinetic Parameters of this compound (Illustrative Comparison)
Disclaimer: The following pharmacokinetic data is for illustrative purposes to highlight the potential impact of a cyclodextrin formulation. While some pharmacokinetic data for this compound is available, a direct comparison of a cyclodextrin formulation to a standard formulation is not publicly available.
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Standard Suspension | Oral | 50 | 2.0 | 200 | 10 |
| Cyclodextrin Solution | Oral | 250 | 1.0 | 1000 | 50 |
| Standard Suspension | Intraperitoneal | 800 | 0.5 | 1500 | - |
| Cyclodextrin Solution | Intraperitoneal | 1200 | 0.25 | 2500 | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) for In Vivo Use
This protocol is adapted from a study by Gema Díaz-Guerra et al. (2020) for the administration of this compound to a murine model of ALS.[2]
Materials:
-
This compound powder
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the SBE-β-cyclodextrin solution:
-
In a sterile vial, dissolve SBE-β-cyclodextrin in sterile water for injection to a final concentration of 30% (w/v).
-
For example, to prepare 10 mL of solution, add 3 g of SBE-β-cyclodextrin to 10 mL of sterile water.
-
Stir the solution using a magnetic stirrer until the SBE-β-cyclodextrin is completely dissolved.
-
-
Prepare the this compound formulation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration. For a 30 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the required concentration is 3 mg/mL.
-
Slowly add the this compound powder to the 30% SBE-β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature until the this compound is fully dissolved. This may take some time. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Once dissolved, sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Storage:
-
Store the prepared formulation at 4°C and protect from light.
-
It is recommended to use the formulation shortly after preparation. The stability of the formulation should be determined for longer storage periods.
-
Protocol 2: Characterization of the this compound-Cyclodextrin Inclusion Complex (General Framework)
To confirm the formation and characterize the properties of the inclusion complex, the following methods are recommended:
1. Phase Solubility Studies:
- Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-40% w/v).
- Add an excess amount of this compound to each solution.
- Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
- Filter the samples and analyze the concentration of dissolved this compound in the supernatant by a validated analytical method (e.g., HPLC-UV).
- Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the type of complex formed and the stability constant.
2. Spectroscopic Analysis:
- UV-Vis Spectroscopy: Record the UV-Vis spectra of this compound in the presence and absence of cyclodextrin. A shift in the absorption maximum or a change in molar absorptivity can indicate complex formation.
- Fluorescence Spectroscopy: If this compound is fluorescent, changes in its fluorescence intensity or emission wavelength upon addition of cyclodextrin can provide evidence of inclusion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can provide detailed information about the geometry of the inclusion complex by observing changes in the chemical shifts of both the drug and cyclodextrin protons.
3. Solid-State Characterization:
- Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound in the DSC thermogram of the complex can indicate the formation of an amorphous inclusion complex.[3]
- X-ray Powder Diffraction (XRPD): A change from a crystalline pattern for the pure drug to a more amorphous or different crystalline pattern for the complex is indicative of inclusion complex formation.
- Scanning Electron Microscopy (SEM): Changes in the morphology of the particles of the complex compared to the individual components can be observed.
Protocol 3: In Vivo Administration and Pharmacokinetic Study (General Workflow)
1. Animal Model:
- Select an appropriate animal model (e.g., mice or rats) based on the research question.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Formulation and Dosing:
- Prepare the this compound-cyclodextrin formulation as described in Protocol 1.
- Administer the formulation via the desired route (e.g., intraperitoneal, oral gavage, or intravenous). A typical intraperitoneal dose used in studies is 30 mg/kg.[2][4]
- Include a vehicle control group receiving the cyclodextrin solution without the drug.
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
- Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Brain Tissue Collection (for CNS studies):
- At the end of the study or at specific time points, euthanize the animals and perfuse with saline.
- Collect the brain and other tissues of interest.
- Homogenize the tissues and store at -80°C until analysis.
5. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma and tissue homogenates.
6. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
- For CNS studies, determine the brain-to-plasma concentration ratio to assess brain penetration.
Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.
Caption: P2X7 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of the this compound-cyclodextrin formulation.
References
Troubleshooting & Optimization
JNJ-47965567 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary between batches and is influenced by factors such as solvent purity, temperature, and the solid form of the compound.[1] Published data from various suppliers provides the following solubility information:
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 30 - 100 mg/mL[2][3] | 61.39 - 204.65 mM[1][2] | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[2][4] Sonication may be required.[2] |
| 1 eq. HCl | 24.43 mg/mL[5] | 50 mM[1][6] | |
| DMF | 30 mg/mL[1][3] | 61.39 mM[1] | |
| Ethanol | 12.5 mg/mL[1][3] | 25.58 mM[1] | Insoluble according to another source.[4] |
| Water | Insoluble[4] | ||
| DMSO:PBS (pH 7.2) (1:3) | 0.25 - 0.3 mg/mL[1][3] | 0.51 mM[1] |
Q2: How should I prepare stock solutions of this compound?
A2: For in vitro studies, it is recommended to dissolve this compound in 100% DMSO to prepare a stock solution, for instance, at a concentration of 30 mM, which should be stored at -20°C.[7] For in vivo studies, a formulation using a cyclodextrin-based solvent has been described.[7] This involves dissolving β-cyclodextrin in water (e.g., 30% w/v) and then solubilizing this compound in this solution with the aid of rotation and sonication.[7]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability of this compound.
-
Powder: Store at +4°C for the short term and -20°C for long-term storage (up to 3 years).[4][6]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q4: Are there known stability issues with this compound or other P2X7 antagonists?
A4: While specific degradation pathways for this compound are not extensively published, P2X7 receptor antagonists as a class, particularly early examples, have been known to suffer from issues like high lipophilicity and poor metabolic stability.[8] It is crucial to handle the compound and its solutions according to the recommended storage conditions to minimize degradation. To assess stability in your specific experimental conditions, a stability-indicating assay is recommended.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Potential Cause: The aqueous solubility of this compound is low. The final concentration of DMSO from the stock solution may not be sufficient to maintain solubility in your aqueous buffer.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is sufficient to maintain solubility at the desired this compound concentration. Be aware that high concentrations of DMSO can affect cellular assays.
-
Solubility Test: Perform a preliminary solubility test in your specific assay buffer. Prepare a series of dilutions and visually inspect for precipitation.
-
Use of Pluronic F-127: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 can sometimes aid in solubilizing hydrophobic compounds.
-
Sonication: Briefly sonicate your final solution to aid in dissolution, but be cautious as this can generate heat.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Potential Cause: This could be due to several factors including compound degradation, low receptor expression in the cell model, or issues with the assay itself.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the purity of your this compound stock solution using an analytical technique like HPLC.
-
Cell Line Verification: Confirm that your cell line expresses a functional P2X7 receptor.
-
Positive Controls: Use a known agonist of the P2X7 receptor (e.g., BzATP) to confirm that the receptor is responsive in your assay system.
-
Assay Conditions: Optimize assay parameters such as incubation time and agonist concentration.
-
Logical Workflow for Troubleshooting Experimental Issues
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom for UV absorbance)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: To a new 96-well plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will give a final concentration range of, for example, 100 µM, 50 µM, 25 µM, etc.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
UV Absorbance Measurement: Measure the UV absorbance of each well at a predetermined wavelength (if the UV spectrum of this compound is known) or scan a range of wavelengths to find the absorbance maximum. The concentration at which a significant deviation from linearity in the absorbance vs. concentration plot is observed can be considered the kinetic solubility.
Protocol 2: General Forced Degradation Study (Stability Indicating Method Development)
This protocol outlines a general approach for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Develop an HPLC method that can separate the parent this compound peak from all degradation product peaks.
Signaling Pathway and Experimental Workflow Diagrams
P2X7 Receptor Signaling Pathway
This compound is an antagonist of the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to a cascade of intracellular events, primarily associated with inflammation.
Caption: P2X7 receptor signaling pathway initiated by ATP and inhibited by this compound.
General Experimental Workflow for Testing this compound Activity
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on P2X7 receptor function in a cell-based assay.
Caption: A general experimental workflow for assessing the inhibitory activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing JNJ-47965567 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-47965567, a potent and selective P2X7 receptor antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[1][2][3] It functions as a non-competitive antagonist, meaning it inhibits the receptor's activity regardless of the concentration of the natural ligand, ATP.[4] Its primary action in cell-based assays is the attenuation of downstream signaling cascades initiated by P2X7 activation, most notably the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][5][6]
Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?
A2: Based on published in vitro data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. Complete blockade of P2X7 receptor function in glial cells has been observed at concentrations of 1 µM.[5] The IC50 for inhibiting ATP-induced cation dye uptake in murine J774 macrophages was determined to be 54 ± 24 nM.[4] A dose-response experiment within this range is crucial to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM and in 1eq. HCl up to 50 mM.[7] For in vitro studies, it is common to dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: Is this compound cytotoxic to cells?
A4: While high concentrations of any compound can be cytotoxic, this compound is generally not reported to be cytotoxic at effective concentrations for P2X7 antagonism. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of P2X7 activity observed. | Suboptimal this compound Concentration: The concentration may be too low to effectively antagonize the P2X7 receptor in your specific cell system. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM) to determine the IC50. |
| Low P2X7 Receptor Expression: The cell line you are using may have low or no expression of the P2X7 receptor. | Verify P2X7 receptor expression in your cells using techniques like qPCR, Western blot, or flow cytometry. | |
| Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound from a reliable source and store it appropriately. | |
| Assay Conditions: The concentration of the P2X7 agonist (e.g., ATP or BzATP) may be too high, or the incubation time with this compound may be too short. | Optimize the agonist concentration and increase the pre-incubation time with this compound (e.g., 15-30 minutes) before adding the agonist. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. |
| Edge Effects: Wells on the periphery of the microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For luminescence or fluorescence assays, ensure there are no bubbles in the wells. | |
| High background signal in the assay. | Autofluorescence of Media Components: Phenol (B47542) red or other components in the cell culture media can interfere with fluorescence-based assays. | Use phenol red-free media for the assay. Consider performing the final measurement in a buffer like PBS. |
| Non-specific Binding: The antibodies or detection reagents used in the assay may be binding non-specifically. | Optimize blocking steps and antibody concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
| pKi | Human P2X7 | 7.9 ± 0.07 | [1][5] |
| pKi | Rat P2X7 | 8.7 ± 0.07 | [2][5] |
| pIC50 (IL-1β release) | Human Blood | 6.7 ± 0.07 | [1][2] |
| pIC50 (IL-1β release) | Human Monocytes | 7.5 ± 0.07 | [1][2] |
| pIC50 (IL-1β release) | Rat Microglia | 7.1 ± 0.1 | [1][5] |
| pIC50 | Human P2X7 | 8.3 | [7] |
| pIC50 | Mouse P2X7 | 7.5 | [7] |
| pIC50 | Rat P2X7 | 7.2 | [7] |
| IC50 (Ethidium+ uptake) | Murine J774 Macrophages | 54 ± 24 nM | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Inhibition of ATP-Induced IL-1β Release
This protocol is a generalized procedure based on methodologies described in the literature.[1][5]
1. Cell Seeding:
- Seed your cells of interest (e.g., human monocytes, rat microglia) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
2. Cell Priming (if necessary):
- For assays measuring IL-1β release, priming with a stimulus like lipopolysaccharide (LPS) is often required to induce pro-IL-1β expression.
- Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 4 hours).
3. This compound Treatment:
- Prepare a serial dilution of this compound in your assay medium.
- After the priming step, wash the cells with fresh medium.
- Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
4. P2X7 Receptor Activation:
- Prepare a solution of a P2X7 agonist, such as ATP or BzATP, at a concentration known to elicit a submaximal response (e.g., the EC80 concentration).
- Add the agonist to all wells except for the negative control wells.
- Incubate for the optimal time to induce IL-1β release (e.g., 30-60 minutes).
5. Supernatant Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Carefully collect the supernatant from each well.
- Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Plot the IL-1β concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: P2X7 signaling and inhibition by this compound.
Caption: Workflow for determining this compound IC50.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: JNJ-47965567 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of JNJ-47965567. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected effects in our cellular assay that do not seem to be mediated by P2X7. What are the known off-target interactions of this compound?
A1: this compound is a potent and selective P2X7 receptor antagonist.[1][2][3][4] However, like any small molecule, it has the potential for off-target interactions. While it has been screened against a panel of 50 other receptors, ion channels, and transporters with high selectivity for P2X7 noted, specific data on the full panel are not extensively published in the primary literature.
Troubleshooting Steps:
-
Confirm On-Target P2X7 Engagement: Before attributing effects to off-target interactions, it is crucial to confirm that this compound is engaging its primary target, the P2X7 receptor, in your experimental system. This can be achieved by demonstrating a dose-dependent inhibition of a known P2X7-mediated response, such as ATP- or BzATP-induced calcium influx or IL-1β release.[1][2]
-
Review Compound Selectivity: While specific off-target interactions are not detailed, the compound is described as selective. It is important to consider the expression levels of other purinergic receptors in your system, although this compound has not been reported to have significant activity at other P2X or P2Y receptors.
-
Control Experiments: To investigate potential off-target effects, consider including a structurally distinct P2X7 antagonist in your experiments. If the unexpected effect is not replicated with another P2X7 antagonist, it may be an off-target effect of this compound.
-
Literature Search for Similar Systems: Review literature where this compound was used in similar experimental models to see if comparable unexpected findings were reported.
Q2: We are using this compound in a rodent model and are concerned about its central nervous system (CNS) off-target effects. How can we assess this?
A2: this compound is a centrally permeable compound, making it suitable for investigating the role of central P2X7.[1][2][5]
Troubleshooting Steps:
-
Behavioral Phenotyping: A comprehensive behavioral assessment of the animals is recommended. This should include motor coordination tests (e.g., rotarod), anxiety and depression-like behavior tests (e.g., open field, forced swim test), and cognitive function tests. This compound has been shown to attenuate amphetamine-induced hyperactivity but has no efficacy in the forced swim test.[1][2][5]
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can provide insights into potential off-target neurochemical alterations. This could involve measuring neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) in relevant brain regions.
-
In Vivo Target Engagement: To confirm that the observed in vivo effects are due to P2X7 antagonism, you can perform ex vivo receptor autoradiography or measure the blockade of BzATP-induced IL-1β release in the brain, as has been previously demonstrated.[1][2][5]
Q3: We are observing variability in the potency of this compound across different cell types. Could this be due to off-target effects?
A3: While off-target effects are a possibility, variability in potency is more commonly associated with experimental conditions and the specific cellular context.
Troubleshooting Steps:
-
Confirm P2X7 Expression: Verify the expression level of the P2X7 receptor in each cell type. Lower expression levels may lead to an apparent decrease in potency.
-
Assess Species Differences: The affinity and potency of this compound can vary between species.[1][3] Ensure you are using the appropriate concentrations for the species of your cell line (human, rat, mouse).
-
Protein Binding: The presence of serum proteins can reduce the free concentration of this compound available to bind to its target. This has been observed as a difference in potency in human whole blood versus isolated monocytes.[1] If your media contains serum, consider this as a potential source of variability.
-
Assay Conditions: Factors such as agonist concentration, incubation time, and cell density can all influence the measured potency. Standardize these parameters across all experiments and cell types.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency and affinity of this compound for its primary target, the P2X7 receptor.
Table 1: In Vitro Affinity and Potency of this compound
| Species | Assay System | Parameter | Value | Reference |
| Human | Recombinant 1321N1 cells | pKi | 7.9 ± 0.07 | [1][2][3] |
| Rat | Recombinant 1321N1 cells | pKi | 8.7 ± 0.07 | [1][3] |
| Human | Whole Blood | pIC50 (IL-1β release) | 6.7 ± 0.07 | [1][2][3] |
| Human | Monocytes | pIC50 (IL-1β release) | 7.5 ± 0.07 | [1][2][3] |
| Rat | Microglia | pIC50 (IL-1β release) | 7.1 ± 0.1 | [1][2][3] |
| Rat | Astrocytes | pIC50 (Calcium flux) | 7.5 ± 0.4 | [1] |
| Mouse | J774 Macrophages | IC50 (Ethidium+ uptake) | 54 ± 24 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Parameter | Value | Reference |
| Rat | Brain P2X7 Receptor Autoradiography | Brain EC50 | 78 ± 19 ng/mL | [1][2] |
| Rat | Amphetamine-induced Hyperactivity | Effective Dose | 30 mg/kg | [1][2][5] |
| Rat | Neuropathic Pain Model | Effective Dose | 30 mg/kg | [1][2][5] |
Key Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
This protocol is adapted from studies characterizing this compound's ability to block P2X7-mediated IL-1β release in human monocytes and rat microglia.[1]
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes, or culture primary rat microglia.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Antagonist Incubation: Pre-incubate the primed cells with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: Stimulate the cells with the P2X7 agonist BzATP to induce NLRP3 inflammasome activation and IL-1β release.
-
Quantification: Collect the cell supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of Target Engagement
This protocol describes a method to confirm that this compound engages the P2X7 receptor in the brain of living animals.[1][2][5]
Methodology:
-
Animal Dosing: Administer this compound to rats at the desired dose and route (e.g., 30 mg/kg, s.c.).
-
Brain Microdialysis: At a time point corresponding to the expected peak brain exposure, perform in vivo microdialysis in a relevant brain region (e.g., hippocampus or prefrontal cortex).
-
Local Agonist Challenge: Perfuse the P2X7 agonist BzATP through the microdialysis probe to locally stimulate P2X7 receptors.
-
Sample Collection: Collect dialysate samples before, during, and after BzATP perfusion.
-
Cytokine Measurement: Measure the concentration of IL-1β in the dialysate samples using a sensitive immunoassay.
-
Data Analysis: Compare the BzATP-induced increase in IL-1β in vehicle-treated versus this compound-treated animals to determine the degree of in vivo target engagement.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for investigating this compound activity.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-47965567 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, JNJ-47965567, in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in neuroinflammation.[3][4] Activation of the P2X7 receptor, particularly on microglia in the central nervous system (CNS), leads to the release of pro-inflammatory cytokines like IL-1β.[1][3] this compound blocks this process by inhibiting the P2X7 receptor.[1] While initially thought to be a competitive antagonist, recent structural studies suggest it acts as a non-competitive antagonist in some species.[5]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated efficacy in various rodent models of CNS disorders. It has been shown to attenuate amphetamine-induced hyperactivity, a model relevant to mania, and has exhibited modest but significant efficacy in a rat model of neuropathic pain.[1][2][6] Additionally, it has been studied in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), where it has shown sex-specific effects.[3][4][7]
Q3: What is the evidence for the central nervous system (CNS) penetrance of this compound?
Target engagement of this compound in the rat brain has been confirmed through ex vivo receptor binding autoradiography and by its ability to block Bz-ATP-induced IL-1β release in vivo.[1][2][6] It has a measured brain EC50 of 78 ± 19 ng·mL−1.[1][2] This high degree of brain occupancy makes it a suitable tool for investigating the role of central P2X7 receptors in CNS pathologies.[5]
Troubleshooting Guide: Interpreting Variable Efficacy
Problem 1: I am observing no significant therapeutic effect of this compound in my in vivo model.
-
Possible Cause 1: Dosing Regimen and Timing of Administration.
-
Recommendation: The timing of drug administration relative to disease onset can significantly impact outcomes. In the SOD1G93A mouse model of ALS, administration from a pre-onset stage (postnatal day 60) showed beneficial effects in females, while administration from disease onset did not alter disease progression.[4][5][7] Review your experimental design to ensure the treatment window is appropriate for the targeted pathology.
-
-
Possible Cause 2: Sex-Specific Effects.
-
Recommendation: Efficacy of this compound has been shown to be sex-dependent in some models. In SOD1G93A mice, chronic administration delayed disease onset and improved motor performance in females, but had no effect in males.[3][4][7] It is crucial to include both male and female animals in your study design and analyze the data separately to identify potential sex-specific responses.
-
-
Possible Cause 3: Species Differences in Potency and Mechanism.
-
Recommendation: this compound exhibits different potencies for human, mouse, and rat P2X7 receptors. Additionally, its mechanism of action may vary between species, being described as both competitive and non-competitive.[5] Ensure that the dose used is appropriate for the species being studied and consider that the underlying biology of the P2X7 receptor may differ.
-
Problem 2: The observed in vivo effect is modest or less than expected based on in vitro potency.
-
Possible Cause 1: Bioavailability and Formulation.
-
Possible Cause 2: Complex Pathophysiology of the Disease Model.
-
Recommendation: The P2X7 receptor is one of many components in complex neuroinflammatory and neurodegenerative diseases.[3] While antagonism of P2X7 may address one aspect of the pathology, other pathways may still contribute to disease progression. Consider combination therapies or investigating biomarkers related to the P2X7 pathway to better understand the extent of target engagement and its downstream effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| System | Assay | Potency (pIC50) | Reference |
| Human P2X7 | Radioligand Binding (pKi) | 7.9 ± 0.07 | [1][2] |
| Human Whole Blood | IL-1β Release | 6.7 ± 0.07 | [1][2] |
| Human Monocytes | IL-1β Release | 7.5 ± 0.07 | [1][2] |
| Rat Microglia | IL-1β Release | 7.1 ± 0.1 | [1][2] |
| Rat Astrocytes | Calcium Flux | 7.5 ± 0.4 | [1] |
| Murine J774 Macrophages | Ethidium+ Uptake (IC50) | 54 ± 24 nM | [5] |
Table 2: Summary of In Vivo Efficacy Studies
| Model | Species | Dose and Administration | Key Findings | Reference |
| Amphetamine-Induced Hyperactivity | Rat | 30 mg·kg−1 | Attenuated hyperactivity | [1][2] |
| Neuropathic Pain | Rat | 30 mg·kg−1 | Modest, but significant efficacy | [1][2] |
| Forced Swim Test | Rat | Not specified | No efficacy observed | [1][2] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 30 mg/kg, i.p., 4 times per week from pre-onset (P60) | Delayed disease onset, reduced body weight loss, and improved motor coordination in females; no effect in males. Did not increase lifespan. | [3][4][7] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 30 mg/kg, i.p., 3 times per week from disease onset | Did not impact weight loss, clinical score, motor coordination, or survival. | [5][8] |
Experimental Protocols
Protocol 1: In Vivo Blockade of Bz-ATP-Induced IL-1β Release in Rat Brain
This protocol is a summary of the methodology described by Bhattacharya et al. (2013).[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Microdialysis Probe Implantation: Stereotaxically implant a microdialysis probe into the desired brain region (e.g., hippocampus).
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal).
-
Baseline IL-1β Measurement: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
P2X7 Receptor Stimulation: After a baseline period, switch the perfusion medium to aCSF containing the P2X7 receptor agonist Bz-ATP.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
IL-1β Analysis: Measure the concentration of IL-1β in the dialysate samples using a sensitive immunoassay (e.g., ELISA).
-
Data Analysis: Compare the Bz-ATP-induced increase in IL-1β levels between the vehicle- and this compound-treated groups.
Protocol 2: Chronic Administration in the SOD1G93A Mouse Model of ALS
This protocol is a generalized summary based on studies by Pinto-Duarte et al. (2020) and Ly et al. (2020).[3][5]
-
Animal Model: SOD1G93A transgenic mice and wild-type littermates.
-
Drug Preparation: Solubilize this compound in a suitable vehicle, such as 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (β-CD) in sterile water.[5]
-
Treatment Initiation:
-
Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified frequency (e.g., 3 or 4 times per week).[3][5]
-
Monitoring of Disease Progression:
-
Body Weight: Measure body weight regularly (e.g., 2-3 times per week).
-
Motor Function: Assess motor coordination and strength using tests such as the rotarod.
-
Clinical Score: Assign a clinical score based on the severity of motor deficits.
-
Disease Onset and Survival: Record the age of disease onset and the survival endpoint.
-
-
Data Analysis: Compare the measured parameters between the vehicle- and this compound-treated groups, with separate analyses for male and female mice.
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 4. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567 competitive vs non-competitive inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound a competitive or non-competitive inhibitor of the P2X7 receptor?
A1: While initial functional studies suggested a competitive mechanism, recent structural and mechanistic studies have demonstrated that this compound is a non-competitive, allosteric inhibitor of the P2X7 receptor. It binds to a site distinct from the ATP-binding pocket, located in a groove between two neighboring subunits of the receptor. This allosteric binding prevents the conformational changes required for channel activation, even when ATP is bound. The initial misinterpretation may have been due to the use of high agonist concentrations in earlier assays.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. By binding to an allosteric site, it prevents the opening of the ion channel that is normally triggered by high concentrations of extracellular ATP. This blockade inhibits the influx of Ca²⁺ and Na⁺ ions and the efflux of K⁺ ions, thereby preventing the downstream signaling cascades associated with P2X7 activation, such as NLRP3 inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.
Q3: In which experimental systems has the activity of this compound been characterized?
A3: The activity of this compound has been characterized in a variety of in vitro and in vivo systems, including recombinant cell lines (e.g., HEK293 and 1321N1 astrocytoma cells) expressing human, rat, or mouse P2X7 receptors, as well as in native cells such as human monocytes, human whole blood, and rat primary microglia.
Q4: What are the key therapeutic areas being explored for P2X7 receptor antagonists like this compound?
A4: Given the role of the P2X7 receptor in inflammation and neuronal signaling, antagonists like this compound are being investigated for a range of conditions, including neuroinflammatory diseases, chronic pain, and psychiatric disorders.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or lower than expected inhibition | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and protect from light. |
| Incorrect Concentration: The final concentration of this compound in the assay may be too low. | Verify the concentration of the stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. | |
| Low P2X7 Receptor Expression: The cell line or primary cells used may have low or no expression of the P2X7 receptor. | Confirm P2X7 receptor expression using techniques such as Western blot, qPCR, or flow cytometry. Use a cell line known to have high P2X7 expression as a positive control. | |
| Variability in results between experiments | Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or health can affect P2X7 receptor expression and function. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Assay Conditions: Minor variations in incubation times, reagent concentrations, or temperature can lead to variability. | Standardize all assay parameters and ensure they are consistently applied across all experiments. | |
| Unexpected off-target effects | Interaction with other proteins: Like many small molecule inhibitors, this compound could potentially interact with other proteins at high concentrations. | Include appropriate controls to rule out off-target effects. Consider using a structurally unrelated P2X7 antagonist to confirm that the observed effect is specific to P2X7 inhibition. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound across different species and experimental assays.
| Parameter | Species | Assay System | Value | Reference |
| pKi | Human | Recombinant 1321N1 cells | 7.9 ± 0.07 | [1] |
| pKi | Rat | Recombinant 1321N1 cells | 8.7 ± 0.07 | [1] |
| pIC50 | Human | BzATP-induced Calcium Flux (Recombinant 1321N1) | 8.3 ± 0.08 | [1] |
| pIC50 | Mouse | BzATP-induced Calcium Flux (Recombinant 1321N1) | 7.5 ± 0.1 | [1] |
| pIC50 | Rat | BzATP-induced Calcium Flux (Recombinant 1321N1) | 7.2 ± 0.08 | [1] |
| pIC50 | Human | IL-1β Release (Whole Blood) | 6.7 ± 0.07 | [1] |
| pIC50 | Human | IL-1β Release (Monocytes) | 7.5 ± 0.07 | [1] |
| pIC50 | Rat | IL-1β Release (Microglia) | 7.1 ± 0.1 | [1] |
| IC50 | Murine | ATP-induced ethidium+ uptake (J774 macrophages) | 54 ± 24 nM | [2] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol describes a method to measure the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the P2X7-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Calcium Flux Measurement:
-
Prepare the P2X7 agonist (e.g., BzATP) at 2x the final desired concentration in HBSS.
-
Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.
-
Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot as a percentage of the maximal agonist response.
-
Determine the IC50 value of this compound from the dose-response curve.
In Vitro IL-1β Release Assay
This protocol outlines a method to assess the inhibitory effect of this compound on P2X7-mediated IL-1β release from monocytes or microglia.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary microglia
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
ELISA kit for human or rat IL-1β
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Priming:
-
Plate the cells and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium to remove the LPS.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes. Include a vehicle control.
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the inhibitory effect of this compound by measuring the reduction in IL-1β release compared to the vehicle-treated control.
-
Calculate the pIC50 or IC50 value from the concentration-response curve.
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
References
Troubleshooting JNJ-47965567 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the P2X7 receptor antagonist, JNJ-47965567, in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo delivery of this compound.
Issue: Precipitation or Incomplete Dissolution of this compound in Vehicle
-
Question: I am observing precipitation or incomplete dissolution when preparing my this compound formulation with cyclodextrin (B1172386). What could be the cause and how can I resolve it?
-
Answer: This issue commonly arises from suboptimal formulation preparation technique. This compound has low aqueous solubility and requires a specific procedure for effective complexation with cyclodextrins.
-
Ensure Proper pH Adjustment: The solubility of this compound is pH-dependent. Acidifying the solution can aid in the initial dissolution.
-
Heating and Sonication: Gentle heating and sonication are crucial for facilitating the inclusion of this compound within the cyclodextrin molecule.
-
Correct Cyclodextrin Concentration: Using the appropriate concentration of cyclodextrin is critical. A 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) is commonly reported.[1]
-
Step-by-Step Protocol: Follow a detailed protocol for formulation preparation. A recommended protocol is provided in the "Experimental Protocols" section below.
-
Issue: Inconsistent Efficacy or Lack of Target Engagement In Vivo
-
Question: My in vivo experiments with this compound are showing inconsistent results or a lack of expected efficacy. How can I troubleshoot this?
-
Answer: Inconsistent efficacy can stem from several factors, ranging from the formulation itself to the experimental procedure.
-
Formulation Integrity: Ensure your this compound formulation is freshly prepared and has been stored correctly. For in vivo studies, it is recommended to use the solution within one week when stored at 4°C.[1]
-
Route of Administration: The route of administration can impact the bioavailability and pharmacokinetics of the compound. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most commonly reported methods.[1][2][3] Ensure proper injection technique to avoid misadministration (e.g., accidental intradermal injection instead of subcutaneous).
-
Dosage: The dosage of 30 mg/kg has been shown to be effective in several rodent models.[1][3][4][5] However, dose-response studies may be necessary for your specific animal model and disease phenotype.
-
Target Engagement Confirmation: It is crucial to confirm that this compound is reaching its target and engaging the P2X7 receptor in your model. This can be assessed by measuring downstream signaling events, such as the inhibition of ATP-induced IL-1β release.[2][5][6] An experimental protocol for assessing target engagement is provided below.
-
Issue: Adverse Events or Toxicity in Animal Models
-
Question: I am observing adverse events, such as local irritation or signs of toxicity, in my animals following this compound administration. What should I do?
-
Answer: While this compound is generally well-tolerated, adverse events can occur.
-
Injection Site Reactions: Local irritation at the injection site can be due to the formulation itself or improper injection technique. Ensure the pH of the final formulation is within a physiologically acceptable range (around 4.0-4.5).[1] Rotate injection sites if administering the compound repeatedly.
-
Systemic Toxicity: If systemic toxicity is suspected, it is important to re-evaluate the dosage and formulation. Consider reducing the dose or exploring alternative vehicle components. A thorough review of the literature for any reported toxicities in your specific animal strain is also recommended.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[2][5][6] By blocking this receptor, it inhibits downstream signaling pathways involved in inflammation and immune responses.[2]
-
What is the recommended vehicle for in vivo administration of this compound? Due to its poor water solubility, this compound is typically formulated in a cyclodextrin-based solvent. Commonly used vehicles include 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (HP-β-CD) or 30% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][4]
-
What is the optimal storage condition for this compound? For long-term storage, the solid compound should be stored at +4°C.[6] Stock solutions in DMSO can be stored at -20°C.[4] Cyclodextrin-based formulations for in vivo use should be freshly prepared, filter-sterilized, and used within a week when stored at 4°C.[1]
-
Is this compound brain penetrant? Yes, this compound is a centrally permeable P2X7 receptor antagonist, making it suitable for studying the role of central P2X7 in rodent models of CNS pathophysiology.[2][5][7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay | Potency (pIC50 / pKi) |
| Human | P2X7 Calcium Flux | 8.3 ± 0.08 |
| Human | P2X7 Binding Affinity | 7.9 ± 0.07 (pKi) |
| Human | IL-1β Release (Whole Blood) | 6.7 ± 0.07 |
| Human | IL-1β Release (Monocytes) | 7.5 ± 0.07 |
| Rat | P2X7 Calcium Flux | 7.2 ± 0.08 |
| Rat | IL-1β Release (Microglia) | 7.1 ± 0.1 |
| Mouse | P2X7 Calcium Flux | 7.5 ± 0.1 |
Data compiled from multiple sources.[2][5]
Table 2: In Vivo Administration Parameters for this compound
| Parameter | Recommendation |
| Vehicle | 30% (w/v) HP-β-CD or SBE-β-CD in sterile water |
| Dosage | 30 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) or Subcutaneous (s.c.) |
| Frequency | Dependent on the study design, ranging from a single dose to multiple times per week |
Based on commonly reported protocols.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 5 mg/mL solution of this compound in 30% SBE-β-cyclodextrin.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile, Milli-Q water
-
1N HCl
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 30% (w/v) SBE-β-cyclodextrin solution by dissolving the SBE-β-CD powder in sterile Milli-Q water.
-
Weigh the required amount of this compound powder.
-
To the this compound powder, add 2 equivalents of 1N HCl and vortex briefly.
-
Add the 30% SBE-β-cyclodextrin solution to the dissolved this compound to achieve a final concentration of 5 mg/mL.
-
Adjust the pH of the solution to 4.0-4.5 using 1N HCl.
-
Rotate the solution at 45°C for 2 hours.
-
Sonicate the solution in a 37°C water bath for 15 minutes.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Store the formulation at 4°C and use within one week.
Protocol 2: Assessment of In Vivo P2X7 Receptor Target Engagement
This protocol outlines a method to assess the in vivo target engagement of this compound by measuring the blockade of BzATP-induced IL-1β release in the brain.
Materials:
-
This compound formulation
-
Vehicle control
-
BzATP (a P2X7 receptor agonist)
-
Anesthesia
-
Microdialysis equipment (optional, for brain IL-1β measurement)
-
ELISA kit for rat or mouse IL-1β
Procedure:
-
Administer this compound (e.g., 30 mg/kg, s.c.) or vehicle to the animals.
-
After a predetermined time (e.g., 30 minutes), administer BzATP to induce IL-1β release. The route and dose of BzATP administration should be optimized for your model.
-
At the peak time of IL-1β release, collect brain tissue or plasma samples.
-
Process the samples for the measurement of IL-1β levels using a validated ELISA kit.
-
Compare the IL-1β levels between the this compound-treated group and the vehicle-treated group. A significant reduction in BzATP-induced IL-1β release in the this compound-treated group indicates successful target engagement.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. iris.unife.it [iris.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: JNJ-47965567 Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-47965567 in dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3][4] By blocking this receptor, it inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[3][5] While initially thought to be a competitive antagonist, some studies suggest a non-competitive mechanism of inhibition.[3][6]
Q2: What are the recommended in vitro concentrations to use for this compound?
A2: The effective concentration of this compound will vary depending on the cell type and experimental conditions. However, based on reported potency values, a concentration range of 1 nM to 1 µM is a reasonable starting point for most in vitro assays. For instance, in rat microglia and astrocytes, complete blockade of P2X7 receptor function was achieved at 1 µM.[2]
Q3: What is a typical in vivo dosage for this compound in rodents?
A3: A commonly used and effective subcutaneous (s.c.) or intraperitoneal (i.p.) dose in rodent models is 30 mg/kg.[1][5][6][7][8][9] This dosage has been shown to be effective in models of neuropathic pain and amyotrophic lateral sclerosis (ALS).[1][5][6]
Q4: How should I dissolve this compound for my experiments?
A4: For in vivo studies, this compound can be emulsified in 30% sulfobutylether-β-cyclodextrin (SBE-β-CD) for subcutaneous or intraperitoneal administration.[5][7] For in vitro experiments, DMSO is a common solvent.[4]
Troubleshooting Guide
Problem 1: High variability in dose-response curve results.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure consistent cell seeding densities and monitor cell viability throughout the experiment. Only use cells within a specific passage number range.
-
-
Possible Cause: Instability of the P2X7 receptor agonist (e.g., Bz-ATP).
-
Solution: Prepare fresh agonist solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with media or buffer to maintain a humidified environment.
-
Problem 2: No significant inhibition observed at expected effective concentrations.
-
Possible Cause: Low P2X7 receptor expression in the chosen cell line.
-
Solution: Confirm P2X7 receptor expression levels in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause: Suboptimal agonist concentration.
-
Solution: Perform an agonist dose-response curve to determine the EC50 or EC80 for your specific assay conditions. Use this concentration to stimulate the cells in your antagonist dose-response experiment.
-
-
Possible Cause: Inactivation of this compound.
-
Solution: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
-
Problem 3: Unexpected cell toxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects of the compound at high concentrations.
-
Solution: Include a vehicle control (e.g., DMSO) at the highest concentration used to assess solvent-induced toxicity. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your dose-response experiment.
-
-
Possible Cause: Sensitivity of the cell line to the compound or vehicle.
-
Solution: Lower the maximum concentration of this compound used. If using a solvent, ensure the final concentration in the well is not toxic to the cells.
-
Quantitative Data Summary
| Parameter | Species/System | Value | Assay Type |
| pKi | Human | 7.9 ± 0.07 | Radioligand Binding |
| pIC50 | Human | 8.3 | Not Specified |
| pIC50 | Mouse | 7.5 | Not Specified |
| pIC50 | Rat | 7.2 | Not Specified |
| pIC50 | Human Blood | 6.7 ± 0.07 | IL-1β Release |
| pIC50 | Human Monocytes | 7.5 ± 0.07 | IL-1β Release |
| pIC50 | Rat Microglia | 7.1 ± 0.1 | IL-1β Release |
| IC50 | Murine J774 Macrophages | 54 ± 24 nM | Ethidium+ Uptake |
| Brain EC50 | Rat | 78 ± 19 ng/mL | Ex vivo Receptor Autoradiography |
Experimental Protocols
In Vitro IL-1β Release Assay from Human Monocytes
-
Cell Preparation: Isolate human monocytes from peripheral blood.
-
Priming: Prime the monocytes with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Antagonist Pre-incubation: Pre-incubate the primed monocytes with varying concentrations of this compound or a vehicle control for 30 minutes.[3]
-
P2X7 Receptor Activation: Activate the P2X7 receptor by adding an agonist such as Benzoylbenzoyl-ATP (Bz-ATP) (e.g., 300 µM) for 30 minutes.[3]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of released IL-1β in the supernatant using a commercially available ELISA kit.[3]
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the IL-1β release in the drug-treated samples to the vehicle-treated control.[3]
In Vivo Neuropathic Pain Model in Rats
-
Model Induction: Induce neuropathic pain in rats using a standard model (e.g., chronic constriction injury).
-
Antagonist Administration: Administer this compound (e.g., 30 mg/kg, s.c.) or a vehicle control.[1]
-
Behavioral Testing: Assess pain behavior at specified time points post-administration using methods such as the von Frey test for mechanical allodynia.
-
Data Analysis: Compare the pain thresholds between the this compound-treated group and the vehicle-treated group to evaluate the analgesic efficacy.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound dose-response analysis.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of JNJ-47965567 in solution
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability, solubility, and handling of JNJ-47965567 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL (204.65 mM) being achievable.[1][2][3] It is also soluble in 1eq. HCl to 50 mM.[2][3] The compound is generally considered insoluble in water and ethanol.[4]
Q2: Are there any special considerations when using DMSO?
Yes. To achieve maximum solubility, ultrasonic assistance may be required.[1] It is critical to use fresh, anhydrous (newly opened) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][4]
Q3: How should I properly store the solid compound and prepared stock solutions?
Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is summarized in the table below. For stock solutions, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q4: My stock solution in DMSO has precipitated after storage. What should I do?
Precipitation can occur if the solution's saturation limit is exceeded during temperature changes (e.g., moving from room temperature to a freezer) or if the solvent has absorbed moisture. You can try to redissolve the compound by gently warming the vial and using sonication. If precipitation persists, it may indicate solvent evaporation or degradation. It is recommended to prepare a fresh stock solution using anhydrous DMSO.
Q5: How can I prepare this compound for in vivo animal studies?
Directly using a DMSO stock is often not suitable for in vivo studies due to toxicity. One published method for preparing this compound for intraperitoneal injection involves using a cyclodextrin-based vehicle.[5] A detailed protocol for this preparation is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 98-100 mg/mL (~200-205 mM) | [1][2][3][4] |
| 1eq. HCl | 50 mM | [2][3] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
| 30% (w/v) β-Cyclodextrin | 5 mg/mL | [5] |
Table 2: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Stability Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [4] |
| Solid (Powder) | +4°C | See supplier data sheet | [2][3] |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | [1][4] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][4] |
| In Vivo Formulation (in β-CD) | +4°C | < 7 days (prepare weekly) | [5] |
Visualized Workflows and Logic
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logic diagram for troubleshooting precipitation in stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Use
This protocol is adapted from a study investigating this compound in a mouse model of amyotrophic lateral sclerosis.[5]
Materials:
-
This compound powder
-
2-(hydroxypropyl)-beta-cyclodextrin (β-CD)
-
Milli-Q or equivalent sterile water
-
Sterile 0.22 µM syringe filter
-
Tube rotator
-
Water bath sonicator
Methodology:
-
Prepare a 30% (w/v) β-CD solution by dissolving 300 mg of β-CD per 1 mL of Milli-Q water. This is the vehicle control.
-
To create the drug solution, weigh the required amount of this compound and add it to the 30% β-CD vehicle to achieve a final concentration of 5 mg/mL.
-
Place the solution on a tube rotator at 45°C for 2 hours to aid dissolution.
-
Further facilitate dissolution by sonicating the solution in a 37°C water bath for 15 minutes.
-
Sterilize the final solution by passing it through a 0.22 µM syringe filter.
-
Store the prepared solution at 4°C. It is recommended to prepare fresh stocks weekly and not to store for more than 7 days.[5]
Protocol 2: General Method for Assessing Long-Term Stability via HPLC
This is a generalized protocol for researchers wishing to validate the stability of this compound in a specific, custom formulation.
Objective: To quantify the percentage of intact this compound remaining in a solution over time under specific storage conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound in the desired solvent/formulation at a known concentration (e.g., 1 mM).
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution. Dilute it to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase. Analyze via a validated HPLC method and record the peak area of this compound. This serves as the 100% reference.
-
Storage: Dispense the remaining stock solution into multiple aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if degradation is suspected.
-
Subsequent Time Points: At scheduled intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from storage.
-
Analysis: Allow the aliquot to equilibrate to room temperature. Prepare and analyze the sample via HPLC in the same manner as the T=0 sample.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100
-
Evaluation: A common stability threshold is ≥90% of the initial concentration remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Caption: Experimental workflow for a typical long-term stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of JNJ-47965567 for in vivo studies
Topic: Overcoming Poor Solubility of JNJ-47965567 for In Vivo Studies
Note on Target: Initial information suggested this compound is a PRMT5 inhibitor. However, extensive literature review confirms that This compound is a potent and selective P2X7 receptor antagonist .[1][2][3][4] This guide is based on its established role as a P2X7 antagonist.
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to overcome solubility challenges with this compound for successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells like microglia and macrophages.[2] By blocking this receptor, this compound can inhibit downstream inflammatory processes, such as the release of interleukin-1β (IL-1β).[4]
Q2: What are the basic physicochemical properties of this compound? A2: this compound is a crystalline solid with poor aqueous solubility.[4] Its key properties are summarized in the data table below.
Q3: Is this compound soluble in water or PBS? A3: No, this compound is considered insoluble in aqueous buffers like water or PBS. Direct suspension in these vehicles is not recommended for most in vivo applications due to the risk of poor absorption, inconsistent dosing, and precipitation.
Q4: What solvents can be used to prepare a stock solution? A4: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and 1eq. HCl.[4] Stock solutions are typically prepared at high concentrations (e.g., 100 mM in DMSO) and stored at -20°C or -80°C.[3]
Q5: What is a recommended formulation for in vivo studies in rodents? A5: The most commonly cited and validated method for solubilizing this compound for in vivo use is complexation with a cyclodextrin.[2] Specifically, formulations using 30% (w/v) β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) have been successfully used to administer doses up to 30 mg/kg via intraperitoneal (i.p.) injection.[2]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Compound precipitates after dilution of DMSO stock into aqueous buffer. | Poor aqueous solubility. The final concentration of DMSO may not be sufficient to maintain solubility. | Avoid simple dilution into aqueous buffers. Use a cyclodextrin-based vehicle as described in the protocols below. This method encapsulates the hydrophobic drug molecule, enhancing its stability and solubility in the aqueous vehicle.[5] |
| Inconsistent results or low bioavailability in animal studies. | Poor drug absorption due to precipitation at the injection site or in the GI tract. Inconsistent dosing from a poorly formed suspension. | Ensure the compound is fully solubilized in the vehicle. A cyclodextrin-based solution provides a homogenous formulation, leading to more consistent and predictable dosing and absorption compared to a suspension.[6] |
| Adverse events observed in vehicle control group (e.g., with cyclodextrin). | High concentrations of some formulation excipients can have physiological effects. | Always include a vehicle-only control group in your study. If adverse events are noted, consider reducing the concentration of the excipient if possible, or consult literature for alternative, well-tolerated vehicles for the specific administration route. |
Data & Formulations
Table 1: Physicochemical & Solubility Data for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 488.64 g/mol | [4] |
| Molecular Formula | C₂₈H₃₂N₄O₂S | [4] |
| Appearance | Crystalline Solid | N/A |
| Solubility in DMSO | Up to 100 mM (~48.9 mg/mL) | [4] |
| Solubility in 1eq. HCl | Up to 50 mM (~24.4 mg/mL) | [4] |
| Solubility in Water | Insoluble | [3] |
Table 2: Validated In Vivo Formulations for this compound
| Vehicle Composition | Drug Concentration | Animal Model | Route | Source(s) |
| 30% (w/v) β-cyclodextrin in Milli-Q water | 5 mg/mL | SOD1G93A Mice | i.p. | [2] |
| 30% SBE-β-cyclodextrin in saline | Not specified (used for 30 mg/kg dose) | SOD1G93A Mice | i.p. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound in a Cyclodextrin-Based Vehicle
This protocol is adapted from a published study that successfully administered this compound to mice.[2]
Objective: To prepare a 5 mg/mL solution of this compound for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
β-cyclodextrin (β-CD)
-
Milli-Q water (or other high-purity water)
-
Sterile conical tubes
-
Benchtop rotator or orbital shaker
-
Water bath sonicator
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of β-cyclodextrin. To make a 30% (w/v) solution, add 300 mg of β-CD for every 1 mL of Milli-Q water.
-
Add the β-CD to the Milli-Q water in a sterile conical tube.
-
Mix thoroughly until the β-CD is fully solubilized. Gentle warming may assist dissolution.
-
-
Solubilize this compound:
-
Weigh the required amount of this compound powder to achieve a final concentration of 5 mg/mL.
-
Add the this compound powder directly to the prepared 30% β-CD vehicle.
-
Place the tube on a rotator at 45 °C for 2 hours to facilitate the initial complexation.
-
Following rotation, sonicate the solution in a water bath set to 37 °C for 15 minutes to ensure complete dissolution.
-
-
Final Preparation:
-
Visually inspect the solution to ensure it is clear and free of any visible precipitate.
-
Allow the solution to cool to room temperature before administration.
-
The final formulation is now ready for in vivo dosing (e.g., for a 30 mg/kg dose in a 25 g mouse, inject 150 µL of the 5 mg/mL solution).
-
Visualizations
Signaling Pathway Diagram
Caption: P2X7 receptor signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound with β-cyclodextrin.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: JNJ-47965567
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JNJ-47965567, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in neuroinflammation and other pathophysiological processes.[2][3] this compound acts as a non-competitive antagonist to block the ion channel function.[4] Its high affinity and selectivity make it an excellent tool for investigating the role of the central P2X7 receptor in rodent models of CNS pathophysiology.[1][2]
Q2: What is the recommended vehicle control for in vitro experiments?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used vehicle for this compound.[4][5] It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration in the assay is low and consistent across all experimental conditions, including the vehicle control group, to avoid solvent-induced artifacts.[4]
Q3: What is the recommended vehicle control for in vivo experiments?
For in vivo administration, particularly intraperitoneal (i.p.) injections in rodent models, cyclodextrins are the recommended vehicle to improve the solubility of this compound in aqueous solutions. Specific examples from literature include:
The choice of cyclodextrin (B1172386) may depend on the specific experimental protocol and animal model. It is crucial to administer the same vehicle solution without the compound to the control group.
Q4: What are the solubility properties of this compound?
This compound exhibits the following solubility characteristics:
-
Soluble up to 100 mM in DMSO.
-
Soluble up to 50 mM in 1eq. HCl.
-
It is also soluble in DMF and Ethanol.[8]
-
It is considered insoluble in water.[9]
Q5: What are the typical effective concentrations for in vitro and in vivo studies?
-
In vitro: The potency of this compound varies across species and cell types. For instance, it blocks IL-1β release with pIC50 values of 6.7 in human whole blood, 7.5 in human monocytes, and 7.1 in rat microglia.[1][2] Complete blockade is often achieved at concentrations around 1 μM.[1]
-
In vivo: A common effective dose used in rodent models is 30 mg/kg administered intraperitoneally.[2][4][7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my in vitro assay.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the exact same final concentration as in your this compound treated samples. High concentrations of DMSO can have off-target effects.
-
Solubility: this compound may precipitate in aqueous solutions. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect for any precipitation.
-
Assay Conditions: The potency of this compound can be influenced by factors such as protein binding in the media.[1] Consider these factors when comparing results across different assay systems.
Issue 2: The compound does not appear to be effective in my in vivo model.
-
Vehicle and Administration: Ensure proper solubilization in the chosen vehicle (e.g., cyclodextrin). Improper formulation can lead to poor bioavailability. The route and frequency of administration should be consistent with established protocols.[4][7]
-
Dose Selection: The effective dose can vary between different animal models and disease states. A dose of 30 mg/kg has been shown to be effective in some models, but dose-response studies may be necessary for your specific application.[2][7]
-
Blood-Brain Barrier Penetration: While this compound is brain penetrant, factors influencing its distribution to the target site should be considered.
Data Presentation
Table 1: Potency of this compound in Different Systems
| System | Parameter | Value |
| Human P2X7 | pKi | 7.9 ± 0.07 |
| Rat P2X7 | pKi | 7.9 |
| Human Whole Blood | pIC50 (IL-1β release) | 6.7 ± 0.07 |
| Human Monocytes | pIC50 (IL-1β release) | 7.5 ± 0.07 |
| Rat Microglia | pIC50 (IL-1β release) | 7.1 ± 0.1 |
| Human Recombinant P2X7 | pIC50 (Calcium Flux) | 8.3 |
| Mouse Recombinant P2X7 | pIC50 (Calcium Flux) | 7.5 |
| Rat Recombinant P2X7 | pIC50 (Calcium Flux) | 7.2 |
Source: Data compiled from multiple studies.[1][2][5]
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATP-Induced IL-1β Release from Human Monocytes
-
Cell Preparation: Isolate human monocytes from whole blood using standard density gradient centrifugation methods.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment:
-
Pre-incubate the isolated monocytes with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
-
Stimulation: Induce IL-1β release by stimulating the cells with an appropriate agonist, such as BzATP.
-
Quantification: After a suitable incubation period, collect the cell supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Administration in a Rodent Model of Neuropathic Pain
-
Animal Model: Utilize a standard rat model of neuropathic pain.
-
Vehicle Preparation: Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.
-
Drug Formulation: Suspend this compound in the 30% SBE-β-cyclodextrin vehicle to achieve a final concentration for a 30 mg/kg dose.
-
Administration: Administer the this compound suspension or the vehicle control intraperitoneally (i.p.) to the rats.
-
Behavioral Testing: Assess pain-related behaviors at specified time points post-administration using standard methods (e.g., von Frey filaments for mechanical allodynia).
-
Data Analysis: Compare the behavioral responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 4. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of JNJ-47965567 and A-804598 for P2X7 Receptor Antagonism
This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, JNJ-47965567 and A-804598, for researchers, scientists, and drug development professionals. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key mediator of neuroinflammation and has emerged as a significant therapeutic target for a variety of disorders in the central nervous system (CNS).[1][2] Activation of P2X7R, primarily on microglia, by high concentrations of extracellular ATP triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.[2][3] Both this compound and A-804598 are potent, selective, and CNS-penetrant antagonists used to probe the function of this receptor.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and A-804598, derived from in vitro and in vivo studies.
Table 1: Comparative Potency of this compound and A-804598
| Parameter | This compound | A-804598 | Species | Assay System | Reference |
| Binding Affinity (pKi / Kd) | pKi: 7.9 ± 0.07 | --- | Human | Radioligand Binding ([³H]A-804598 displacement) | [1][5] |
| pKi: 8.7 ± 0.07 | --- | Rat | Radioligand Binding ([³H]A-804598 displacement) | [5][6] | |
| --- | Kd: 2.4 nM | Rat | [³H]A-804598 Saturation Binding | [7] | |
| Functional Potency (pIC50) | 8.3 ± 0.08 | 7.7 ± 0.13 (IC50: 20 nM) | Human | Bz-ATP induced Calcium Flux | [5] |
| 7.2 ± 0.08 | 6.8 ± 0.17 (IC50: 158 nM) | Rat | Bz-ATP induced Calcium Flux | [5] | |
| 7.5 ± 0.1 | 7.0 ± 0.06 (IC50: 100 nM) | Mouse | Bz-ATP induced Calcium Flux | [5] | |
| Functional Potency (IC50) | --- | 11 nM | Human | P2X7 Antagonism | [4][7][8] |
| --- | 10 nM | Rat | P2X7 Antagonism | [4][7][8] | |
| --- | 9 nM | Mouse | P2X7 Antagonism | [4][7][8] | |
| 54 ± 24 nM | --- | Murine | ATP-induced Ethidium+ Uptake | [9] | |
| IL-1β Release Inhibition (pIC50 / IC50) | pIC50: 6.7 ± 0.07 | --- | Human | Whole Blood | [1][5] |
| pIC50: 7.5 ± 0.07 | --- | Human | Monocytes | [1][5] | |
| pIC50: 7.1 ± 0.1 | --- | Rat | Microglia | [1][5] | |
| --- | IC50: 8.5 nM | Human | Differentiated THP-1 cells | [8] | |
| Dye Uptake Inhibition (IC50) | --- | 8.1 nM | Human | Yo-Pro Uptake (THP-1 cells) | [8] |
Table 2: Mechanism of Action and Properties
| Feature | This compound | A-804598 | Reference |
| Mechanism of Action | Initially described as competitive, with evidence of competing for the same binding site as A-804598.[5] Later studies suggest a non-competitive mechanism against ATP.[9] | Competitive antagonist. | [7][8] |
| Selectivity | Selective for P2X7 over a panel of 50 other receptors, ion channels, and transporters. | Selective for P2X7. Does not significantly reduce agonist-evoked changes in intracellular calcium mediated by other P2X and P2Y receptors at concentrations up to 100 µM.[8] | |
| CNS Permeability | Centrally permeable. | CNS penetrant. | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and A-804598.
1. Radioligand Binding Assay
This assay determines the binding affinity of a compound to the P2X7 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound and A-804598 for the P2X7 receptor.
-
Materials:
-
Procedure:
-
Cell membranes expressing the P2X7 receptor are incubated with a fixed concentration of [³H]A-804598.
-
Varying concentrations of the unlabeled test compound (this compound or A-804598) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
2. Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the influx of calcium into a cell following agonist stimulation of the P2X7 receptor.
-
Objective: To determine the functional potency (IC50) of this compound and A-804598 in blocking P2X7 receptor activation.
-
Materials:
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or A-804598) or vehicle control.
-
The P2X7 receptor is activated by adding a fixed concentration of the agonist, Bz-ATP.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the agonist-induced fluorescence signal. A dose-response curve is generated to calculate the IC50 value.[5]
3. IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Objective: To measure the potency of this compound and A-804598 in inhibiting a key downstream inflammatory consequence of P2X7 activation.
-
Materials:
-
Procedure:
-
Cells are primed with LPS to induce the expression of pro-IL-1β.
-
After priming, cells are pre-incubated with varying concentrations of the antagonist or vehicle control.[10]
-
The P2X7 receptor is then activated with Bz-ATP to trigger the processing and release of mature IL-1β.[10]
-
The cell culture supernatant is collected.
-
The concentration of released IL-1β in the supernatant is quantified using an ELISA kit.[10]
-
-
Data Analysis: The inhibitory potency (IC50) is calculated by measuring the reduction in IL-1β release compared to the vehicle-treated control.[10]
Signaling Pathways and Experimental Workflows
Visual diagrams help to conceptualize the complex biological processes and experimental designs involved in P2X7R research.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of P2X7 Receptor Antagonists: JNJ-47965567 versus Brilliant Blue G
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent P2X7 receptor antagonists: JNJ-47965567 and Brilliant Blue G (BBG). This document synthesizes experimental data to evaluate their performance, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to inform future research.
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of neurological and psychiatric disorders.[1][2] Its role in modulating the release of pro-inflammatory cytokines, such as IL-1β, makes it a compelling target for therapeutic intervention.[3][4][5] Both this compound and Brilliant Blue G are utilized to probe the function of the P2X7 receptor, but they possess distinct pharmacological profiles that influence their suitability for in vivo research, particularly in studies of the central nervous system (CNS).
Performance and Efficacy: A Tale of Two Antagonists
This compound is a potent, selective, and centrally permeable P2X7 antagonist, positioning it as a valuable tool for investigating the role of central P2X7 in rodent models of CNS pathophysiology.[1][6] In contrast, while Brilliant Blue G is a widely used P2X7 antagonist, its utility in CNS studies is hampered by its poor penetration of the blood-brain barrier.[7][8] This fundamental difference is critical when interpreting in vivo data and selecting an appropriate antagonist for a given research question.
Recent studies in a murine model of amyotrophic lateral sclerosis (ALS), the SOD1G93A mouse, have highlighted these differences. While BBG has shown some efficacy in ameliorating disease progression, this is thought to be primarily due to its effects on systemic P2X7 receptors.[7][9] Conversely, this compound, with its ability to cross the blood-brain barrier, allows for the direct investigation of central P2X7 blockade.[7] However, the therapeutic effects of this compound in the SOD1G93A model appear to be dependent on the treatment regimen, with one study reporting no significant alteration in disease progression when administered thrice weekly from disease onset.[7][8] Another study, however, showed that chronic administration of this compound delayed disease onset and progression in female SOD1G93A mice.[3]
Beyond ALS, this compound has demonstrated efficacy in animal models of neuropathic pain and mania.[1][6][10] Brilliant Blue G has also been shown to be neuroprotective in models of traumatic brain injury and Parkinson's disease.[11][12]
Quantitative Data Summary
| Feature | This compound | Brilliant Blue G (BBG) | References |
| Mechanism of Action | Non-competitive P2X7 receptor antagonist | Non-competitive P2X7 receptor antagonist | [7][13][14] |
| Selectivity | High selectivity for P2X7 | Selective for P2X7, but can inhibit other P2X receptors at higher concentrations | [6][12][15] |
| Brain Permeability | High, readily crosses the blood-brain barrier | Poor, limited CNS penetration | [1][6][7][8] |
| In Vivo Efficacy (ALS Model) | Delayed disease onset and progression in female SOD1G93A mice with chronic administration. No effect on survival. Another study showed no alteration of disease progression with a different dosing regimen. | Can ameliorate disease, likely through systemic P2X7 blockade. | [3][7][8][9] |
| In Vivo Efficacy (Other CNS Models) | Attenuated amphetamine-induced hyperactivity and efficacy in a rat model of neuropathic pain. | Neuroprotective in models of traumatic brain injury and Parkinson's disease. Reduces neuronal apoptosis in a Huntington's disease model. | [1][6][10][11][12] |
| Reported In Vivo Dosages | 30 mg/kg (i.p.) in mice and rats | 10-50 mg/kg (i.v. or i.p.) in rats and mice | [3][7][12][16][17] |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of ALS
This protocol is based on studies investigating the effect of this compound in SOD1G93A mice.[3][7][8]
-
Compound Preparation: this compound is dissolved in a vehicle of 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) in sterile water.[7]
-
Animal Model: SOD1G93A transgenic mice are used as a model for ALS.
-
Administration: Mice are injected intraperitoneally (i.p.) with 30 mg/kg of this compound or the vehicle control.[7][8] The frequency of administration can vary, for example, three times per week from the onset of the disease.[7][8]
-
Outcome Measures: Disease progression is monitored by measuring body weight, clinical score, and motor coordination (e.g., using a rotarod). Survival is also a key endpoint.[7][8]
In Vivo Administration of Brilliant Blue G in a Rat Model of Traumatic Brain Injury
This protocol is adapted from a study evaluating the neuroprotective effects of BBG.[12]
-
Compound Preparation: Brilliant Blue G (100% pure) is dissolved in a suitable vehicle for intravenous administration.
-
Animal Model: A rat model of traumatic brain injury (TBI) is induced, for example, using a weight-drop device.
-
Administration: Rats are administered 50 mg/kg of BBG via the tail vein either 15 minutes prior to or up to 8 hours following TBI.[12]
-
Outcome Measures: Brain edema is evaluated using the wet-dry weight method. Motor function is assessed using a neurological severity score. Western blot analysis can be used to measure the expression of P2X7 and inflammatory cytokines in the cortex.[12]
Visualizing the Science
P2X7 Receptor Signaling Pathway
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Increased P2X7 Receptor Binding Is Associated With Neuroinflammation in Acute but Not Chronic Rodent Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 antagonism using Brilliant Blue G reduces body weight loss and prolongs survival in female SOD1G93A amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. apexbt.com [apexbt.com]
- 14. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. The P2X7 receptor antagonist Brilliant Blue G reduces serum human interferon-γ in a humanized mouse model of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systemic administration of an antagonist of the ATP-sensitive receptor P2X7 improves recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47965567: A Researcher's Guide to a Potent and Selective P2X7R Antagonist
For researchers, scientists, and drug development professionals, the purinergic P2X7 receptor (P2X7R) has emerged as a compelling therapeutic target for a spectrum of inflammatory, neurological, and psychiatric disorders. JNJ-47965567 is a potent, selective, and centrally permeable P2X7R antagonist that serves as a valuable reference compound for in vitro and in vivo studies. This guide provides an objective comparison of this compound with other commonly used P2X7R antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Unveiling the Pharmacology of this compound
This compound is a high-affinity, selective antagonist of the P2X7 receptor.[1][2] It is characterized by its ability to penetrate the central nervous system, making it a crucial tool for investigating the role of central P2X7R in rodent models of CNS pathophysiology.[1][2]
Comparative Analysis of P2X7R Antagonists
The selection of an appropriate reference compound is critical for the validation of any P2X7R-related research. Below is a comparative overview of this compound and other widely used P2X7R antagonists: A-804598, AZ-10606120, A-438079, and Brilliant Blue G.
Table 1: In Vitro Potency of P2X7R Antagonists
| Compound | Human P2X7R | Rat P2X7R | Mouse P2X7R |
| This compound | pKi: 7.9[1][2] pIC50: 8.3 | pKi: 8.7[1] pIC50: 7.2 | pIC50: 7.5 |
| A-804598 | pKi: 8.0[1] IC50: 11 nM | pKi: 8.8[1] IC50: 10 nM | IC50: 9 nM |
| AZ-10606120 | pKi: 8.5[1] | pKi: 8.0[1] | - |
| A-438079 | pKi: 7.1[1] pIC50: 6.9 | pKi: 6.7[1] | - |
| Brilliant Blue G | IC50: 200 nM[3][4] | IC50: 10 nM[3][4] | - |
Table 2: Selectivity and Brain Penetrance of P2X7R Antagonists
| Compound | Selectivity Profile | Brain Penetrance |
| This compound | Selective over a panel of 50 other receptors, ion channels, and transporters. At 10 µM, it showed some activity at the human melatonin (B1676174) 1 receptor and the human serotonin (B10506) transporter. | Yes, brain to plasma ratio of 0.5-0.58 in rats.[1] |
| A-804598 | Selective for P2X7 receptors with IC50 > 5-10 µM for a wide array of other cell surface receptors and ion channels. | Yes, CNS penetrant. |
| AZ-10606120 | Potent and selective for the P2X7 receptor. | Information not readily available. |
| A-438079 | Selective for the P2X7 receptor at concentrations up to 100 µM. | Yes. |
| Brilliant Blue G | Displays >1000-fold selectivity over P2X4. IC50 values for other P2X receptors range from 2 to >30 µM.[3][4] | Evidence is conflicting, with some studies suggesting it can cross the blood-brain barrier while others indicate poor penetration.[5] |
Key Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific advancement. The following are detailed protocols for two fundamental assays used to characterize P2X7R antagonist activity.
Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the influx of calcium into cells following P2X7R activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X7R agonist (e.g., BzATP)
-
Test compounds (P2X7R antagonists)
-
Assay buffer (e.g., HBSS)
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test antagonist or vehicle control.
-
Agonist Stimulation: Add the P2X7R agonist (e.g., BzATP) to the wells to stimulate calcium influx.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal compared to the vehicle control.
IL-1β Release Assay
This assay quantifies the ability of an antagonist to block the release of the pro-inflammatory cytokine IL-1β, a key downstream event of P2X7R activation.
Materials:
-
Immune cells (e.g., human monocytes or rat microglia)
-
Lipopolysaccharide (LPS)
-
P2X7R agonist (e.g., BzATP)
-
Test compounds (P2X7R antagonists)
-
ELISA kit for IL-1β
Protocol:
-
Cell Priming: Prime the cells with LPS to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test antagonist or vehicle control.
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) to trigger the processing and release of mature IL-1β.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: The inhibitory potency of the antagonist is determined by the reduction in IL-1β release compared to the vehicle control.
Visualizing P2X7R Signaling and Experimental Design
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches in P2X7R research, the following diagrams have been generated.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 4. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Brain Target Engagement of JNJ-47965567: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of JNJ-47965567, a centrally permeable P2X7 receptor antagonist, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in validating target engagement in the brain for therapeutic intervention in neuropsychiatric, neurodegenerative, and chronic pain disorders.[1][2][3] This document summarizes key quantitative data, details experimental protocols for assessing target engagement, and visualizes the underlying signaling pathways and experimental workflows.
This compound: A Potent and Selective P2X7 Antagonist
This compound is a high-affinity and selective antagonist for the P2X7 receptor, an ATP-gated ion channel implicated in various CNS pathologies.[2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of disease.[1][4][5]
Comparative Analysis of P2X7 Receptor Antagonists
The following tables provide a quantitative comparison of this compound with other known P2X7 receptor antagonists.
Table 1: In Vitro Potency and Affinity of P2X7 Antagonists
| Compound | Human P2X7 Affinity (pKi) | Rat P2X7 Affinity (pKi) | Human Monocytes IL-1β Release (pIC50) | Rat Microglia IL-1β Release (pIC50) |
| This compound | 7.9 ± 0.07[1][2] | 8.7 ± 0.07[1] | 7.5 ± 0.07[1][2] | 7.1 ± 0.1[1][2] |
| AZ-10606120 | 8.5 ± 0.08[1] | 8.0 ± 0.08[1] | Not Reported | Not Reported |
| A-804598 | 8.0 ± 0.04[1] | 8.8 ± 0.06[1] | Not Reported | Not Reported |
| A-438079 | 7.1 ± 0.08[1] | 6.7 ± 0.1[1] | Not Reported | Not Reported |
| JNJ-55308942 | High-affinity[6] | Not Reported | Potent inhibitor[6] | Potent inhibitor[6] |
Table 2: In Vivo Brain Target Engagement of P2X7 Antagonists
| Compound | Method | Brain EC50 / Occupancy | Functional Readout |
| This compound | Ex vivo P2X7 receptor autoradiography | 78 ± 19 ng·mL⁻¹[1][2] | Blockade of Bz-ATP induced IL-1β release in rat brain[1][2] |
| JNJ-55308942 | Ex vivo P2X7 receptor autoradiography | ED50 of 0.07 mg/kg (oral)[6] | Blockade of Bz-ATP-induced brain IL-1β release in conscious rats[6] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the P2X7 signaling pathway and the experimental workflow used to validate its target engagement.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Brain Target Engagement.
Detailed Experimental Protocols
Ex Vivo P2X7 Receptor Binding Autoradiography
This method is used to determine the in vivo occupancy of P2X7 receptors by a compound after systemic administration.
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound or vehicle via subcutaneous injection.
-
Tissue Collection: At a designated time point post-dosing, animals are euthanized, and brains are rapidly removed and frozen.
-
Cryosectioning: Coronal brain sections (20 µm) are cut using a cryostat and mounted on slides.
-
Radioligand Incubation: Sections are incubated with a specific P2X7 receptor radioligand (e.g., [³H]A-804598). Non-specific binding is determined in the presence of a saturating concentration of a non-labeled P2X7 antagonist.
-
Washing and Drying: Slides are washed in buffer to remove unbound radioligand and then dried.
-
Imaging: Slides are exposed to a phosphor imaging screen or film.
-
Data Analysis: The density of the signal is quantified using image analysis software. Receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated animals. The brain concentration of the compound that produces 50% receptor occupancy (EC50) is then determined.[1]
In Vivo Blockade of Bz-ATP Induced IL-1β Release
This functional assay assesses the ability of a compound to block P2X7 receptor-mediated cytokine release in the brain.
-
Animal Preparation and Dosing: Rats are surgically implanted with a microdialysis probe in a specific brain region (e.g., hippocampus). Animals are dosed with this compound or vehicle.
-
Microdialysis: After a baseline collection period, the P2X7 receptor agonist Bz-ATP is perfused through the microdialysis probe to stimulate local IL-1β release.
-
Sample Collection: Dialysate samples are collected at regular intervals before, during, and after Bz-ATP stimulation.
-
IL-1β Measurement: The concentration of IL-1β in the dialysate samples is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The increase in IL-1β levels following Bz-ATP stimulation is compared between the drug-treated and vehicle-treated groups to determine the functional blockade of the P2X7 receptor.[1][2]
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to evaluate the anti-inflammatory effects of P2X7 antagonists in the brain.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Neuroinflammation: Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Antagonist Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time relative to the LPS challenge (e.g., 1 hour prior).
-
Assessment of Neuroinflammation:
-
Cytokine Measurement: At a designated time post-LPS injection (e.g., 4 hours), animals are euthanized, and brain tissue is collected. Levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using ELISA or qRT-PCR.
-
Microglial Activation: Brain sections are prepared for immunohistochemical analysis using antibodies against microglial markers like Iba1 to assess changes in microglial morphology and density.
-
-
Data Analysis: The efficacy of the P2X7 antagonist is determined by comparing the levels of inflammatory markers and the extent of microglial activation in the drug-treated group to the vehicle-treated LPS group.[7]
Conclusion
This compound is a potent and centrally permeable P2X7 receptor antagonist that effectively engages its target in the brain. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate the target engagement of this compound and other P2X7 antagonists. This information is critical for the preclinical development of novel therapeutics targeting neuroinflammation in CNS disorders.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of this compound: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of P2X7 Receptor Antagonists: JNJ-47965567 and AZD9056
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for inflammatory and neurological disorders, the P2X7 receptor has emerged as a compelling target. This ion channel, activated by extracellular ATP, is a key mediator of inflammatory responses, including the processing and release of potent cytokines such as interleukin-1β (IL-1β). This guide provides a detailed, data-driven comparison of two prominent P2X7 receptor antagonists: JNJ-47965567, a centrally permeable compound with demonstrated preclinical efficacy in models of central nervous system (CNS) disorders, and AZD9056, a compound that has undergone clinical evaluation for inflammatory conditions.
At a Glance: Key Compound Characteristics
| Feature | This compound | AZD9056 |
| Primary Target | P2X7 Receptor | P2X7 Receptor |
| Mechanism of Action | Antagonist | Antagonist |
| Key Therapeutic Areas of Investigation | CNS disorders (neuropathic pain, neuropsychiatric disorders) | Inflammatory diseases (rheumatoid arthritis, Crohn's disease) |
| Brain Penetrance | Yes[1] | Not explicitly reported to be a primary feature |
| Development Status | Preclinical | Clinical (Phase II trials completed)[2][3] |
In Vitro Potency and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the potency of this compound and AZD9056 in various in vitro assays. It is important to note that a direct head-to-head comparison in the same study is not available in the public domain. Therefore, these data should be interpreted with consideration of the different experimental conditions.
Table 1: this compound In Vitro Potency Data
| Assay | System | Species | Potency (pIC₅₀ / pKᵢ) | Reference |
| IL-1β Release Inhibition | Human Whole Blood | Human | 6.7 ± 0.07 (pIC₅₀) | [1] |
| Human Monocytes | Human | 7.5 ± 0.07 (pIC₅₀) | [1] | |
| Rat Microglia | Rat | 7.1 ± 0.1 (pIC₅₀) | [1] | |
| Radioligand Binding | P2X7 Receptor | Human | 7.9 ± 0.07 (pKᵢ) | [1] |
| P2X7 Receptor | Rat | 8.7 ± 0.07 (pKᵢ) | [4] |
Table 2: AZD9056 In Vitro Potency Data
| Assay | System | Species | Potency (IC₅₀ / pIC₅₀) | Reference |
| P2X7 Receptor Inhibition | HEK-hP2X7 Cells | Human | 11.2 nM (IC₅₀) | Not explicitly cited |
| IL-1β Release Inhibition | Human Monocytes | Human | Concentration-dependent inhibition | [5] |
| IL-18 Release Inhibition | Human Monocytes | Human | pIC₅₀ ≈ 8.0 |
Preclinical and Clinical Findings: A Comparative Overview
This compound: Preclinical Efficacy in CNS Models
This compound has demonstrated efficacy in rodent models of CNS disorders. In a rat model of neuropathic pain, a 30 mg/kg dose of this compound showed significant, albeit modest, efficacy in reversing pain-like behaviors[1]. Its ability to penetrate the brain and engage with central P2X7 receptors has been confirmed through ex vivo receptor autoradiography and in vivo blockade of Bz-ATP induced IL-1β release in the rat brain[1].
AZD9056: Clinical Evaluation in Inflammatory Diseases
AZD9056 has been evaluated in Phase II clinical trials for rheumatoid arthritis and Crohn's disease. In a Phase IIa study in patients with rheumatoid arthritis, AZD9056 at a dose of 400 mg/day showed a higher ACR20 response rate (65%) compared to placebo (27%)[2]. However, a subsequent Phase IIb study did not demonstrate a statistically significant effect on the primary endpoint[2]. In a Phase IIa study for moderately to severely active Crohn's disease, AZD9056 showed a statistically significant improvement in the Crohn's Disease Activity Index (CDAI) compared to placebo[3].
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
BzATP-Induced IL-1β Release Assay from Human Monocytes
This protocol describes a common in vitro method to assess the potency of P2X7 receptor antagonists in inhibiting IL-1β release from primary human monocytes.
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Enrichment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using CD14+ magnetic bead selection or by plastic adherence. For adherence, plate PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) for 1-2 hours at 37°C. Wash away non-adherent cells.
2. Priming of Monocytes:
-
Culture the enriched monocytes in RPMI-1640 with 10% FBS.
-
To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 3-4 hours at 37°C in a humidified 5% CO₂ incubator.
3. Antagonist Treatment:
-
After priming, wash the cells with fresh, serum-free medium.
-
Pre-incubate the cells with various concentrations of the P2X7 antagonist (this compound or AZD9056) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
4. P2X7 Receptor Stimulation:
-
Stimulate the P2X7 receptor by adding the agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) to a final concentration of 100-300 µM.
-
Incubate for 30-60 minutes at 37°C.
5. Supernatant Collection and Analysis:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle-treated control.
-
Determine the pIC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
This compound and AZD9056 are both potent antagonists of the P2X7 receptor, a key player in inflammatory signaling. This compound, with its demonstrated brain penetrance and preclinical efficacy in CNS models, represents a valuable tool for investigating the role of central P2X7 in neurological and psychiatric disorders. AZD9056 has undergone clinical investigation for peripheral inflammatory conditions, providing important insights into the therapeutic potential and challenges of targeting P2X7 in human diseases. The lack of head-to-head comparative studies necessitates careful consideration of the available data. Future research, ideally involving direct comparisons in standardized assays, will be crucial for a more definitive assessment of their relative pharmacological profiles and therapeutic potential.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-47965567: An In Vivo Efficacy Comparison Guide for a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of JNJ-47965567, a potent and centrally permeable P2X7 receptor antagonist, as documented in published scientific literature. This compound has been investigated in various preclinical models of central nervous system (CNS) disorders, primarily focusing on neuropathic pain and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This document summarizes key experimental findings, compares its performance against control groups, and details the methodologies employed in these studies to aid in the evaluation of its therapeutic potential.
Mechanism of Action: P2X7 Receptor Antagonist
This compound is a high-affinity, selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is predominantly expressed on immune cells, including microglia in the CNS.[3] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory events. This includes the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[4] By blocking the P2X7 receptor, this compound aims to mitigate neuroinflammation, a key pathological process in various neurological disorders.[4]
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist this compound administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
JNJ-47965567: A Comparative Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the P2X7 receptor antagonist JNJ-47965567 in various preclinical disease models, with a focus on instances of negative or mixed results. The objective is to offer a comprehensive overview of its performance relative to other P2X7 receptor modulators, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] While it has shown some efficacy in models of neuropathic pain and mania, its performance in models of amyotrophic lateral sclerosis (ALS) and depression has been inconsistent or negative.[1][2][3][4][5] This guide will delve into the specific outcomes of this compound in these models, comparing its effects with other P2X7 antagonists like Brilliant Blue G (BBG) and A-804598.
Comparative Data on this compound and Alternatives in Disease Models
The following tables summarize the quantitative outcomes for this compound and comparator compounds in key preclinical studies.
Table 1: Performance in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Compound | Dosing Regimen | Key Outcomes | Reference |
| This compound | 30 mg/kg, i.p., thrice weekly from disease onset | No significant impact on weight loss, clinical score, motor coordination, or survival. | [3][4][6] |
| This compound | 30 mg/kg, i.p., four times per week from pre-onset (P60) | Female mice: Delayed disease onset, reduced body weight loss, and improved motor coordination and phenotypic score. No increase in lifespan. Male mice: No beneficial or detrimental effects observed. | [5][7][8][9][10] |
| Brilliant Blue G (BBG) | Injections three times per week from pre-onset | Reduced body weight loss and prolonged survival in female mice. No effect on clinical score or motor coordination. | [7][11] |
| A-804598 | Not specified in detail in the provided results | Reported to be unsuccessful in ameliorating clinical symptoms. | [4] |
Table 2: Performance in a Rat Model of Depression (Forced Swim Test)
| Compound | Dosing Regimen | Key Outcomes | Reference |
| This compound | Not specified | No efficacy observed. | [1][2][11] |
Table 3: Performance in a Rat Model of Neuropathic Pain
| Compound | Dosing Regimen | Key Outcomes | Reference |
| This compound | 30 mg/kg | Exhibited modest, yet significant efficacy. | [1][2][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
SOD1G93A Mouse Model of ALS
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Drug Administration: this compound (30 mg/kg) or vehicle (e.g., 2-(hydroxypropyl)-beta-cyclodextrin) was administered via intraperitoneal (i.p.) injection.[3][5] Dosing schedules varied between studies (thrice weekly from onset vs. four times weekly from pre-onset).[3][5]
-
Disease Progression Monitoring:
-
Histological Analysis: Post-mortem analysis of spinal cord tissue to assess motor neuron survival and glial cell activation (Iba-1 for microglia).[5][7]
Forced Swim Test (Rat Model of Depression)
-
Apparatus: A cylindrical container filled with water (e.g., 25 ± 1°C) from which the animal cannot escape.
-
Procedure:
-
Rats are individually placed in the water-filled cylinder.
-
A pre-test session is often conducted, followed by a test session on a subsequent day.
-
During the test session, the animal's behavior is recorded for a set duration (e.g., 5-6 minutes).
-
-
Data Analysis: The primary endpoint is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water. An increase in immobility time is interpreted as a depressive-like behavior.
Neuropathic Pain Model (Rat)
-
Model Induction: Neuropathic pain is induced by procedures such as the chronic constriction injury (CCI) of the sciatic nerve.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus.
-
Thermal Hyperalgesia: Assessed by measuring the latency of paw withdrawal from a heat source.
-
-
Drug Administration: this compound or vehicle is administered prior to behavioral testing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for evaluating P2X7 antagonists.
Conclusion
The preclinical data for this compound present a complex profile. Its efficacy appears to be highly dependent on the specific disease model and even on the sex of the animals, as demonstrated in the SOD1G93A mouse model of ALS. The negative results in the forced swim test for depression and the inconsistent findings in the ALS model underscore the challenges in translating the antagonism of the P2X7 receptor into broad therapeutic benefits for neurological disorders. In contrast, the modest but significant effects in neuropathic pain models suggest a potential, albeit not overwhelmingly strong, therapeutic avenue.
This comparative guide highlights the importance of carefully considering dosing regimens, timing of intervention, and patient stratification (as suggested by the sex-specific effects) in the future clinical development of P2X7 receptor antagonists. Further research is warranted to fully elucidate the complex role of the P2X7 receptor in different disease contexts and to identify the patient populations most likely to respond to this therapeutic strategy.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. P2X7 antagonism using Brilliant Blue G reduces body weight loss and prolongs survival in female SOD1G93A amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Chronic administration of P2X7 receptor antagonist this compound delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 antagonism using Brilliant Blue G reduces body weight loss and prolongs survival in female SOD1G93A amyotrophic lateral sclerosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
